Chemical properties of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
The following technical guide details the chemical properties, synthesis, and applications of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry. Technical W...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry.
Technical Whitepaper for Drug Development Professionals
Executive Summary
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a bifunctional pharmacophore scaffold characterized by a pyrrolidine ring N-linked to a substituted aniline. It serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., TRK, JAK, and BTK targets) and other heterocyclic drugs. Its structure combines a chiral solubilizing moiety (3-hydroxypyrrolidine) with a reactive "hinge-binding" or "cyclization-ready" core (2-amino-4-fluoroaniline), making it a high-value building block for structure-activity relationship (SAR) optimization.
Physicochemical Properties
The compound exhibits amphiphilic properties due to the presence of a lipophilic fluorophenyl ring and hydrophilic amino/hydroxyl groups. The 3-position of the pyrrolidine ring is a chiral center; drug development programs typically utilize the enantiopure (3R) or (3S) forms to ensure stereochemical integrity in the final API.
Table 1: Key Physicochemical Descriptors
Property
Value (Approx/Predicted)
Context
Molecular Formula
C₁₀H₁₃FN₂O
Core scaffold
Molecular Weight
210.23 g/mol
Fragment-like space
CAS Number
1261297-56-6 (Generic/Related)
Note: CAS varies by enantiomer
LogP (Octanol/Water)
1.1 – 1.4
Favorable for cell permeability
pKa (Aniline NH₂)
~3.5 – 4.0
Weakly basic; less reactive than alkyl amines
pKa (Pyrrolidine N)
< 1.0
Non-basic (delocalized into phenyl ring)
H-Bond Donors
2 (–NH₂, –OH)
Key for receptor interaction
H-Bond Acceptors
3 (–NH₂, –OH, –F)
Solvation and binding
Solubility
Moderate in DMSO, MeOH, DCM
Low water solubility at neutral pH
Analyst Note: The low basicity of the pyrrolidine nitrogen is due to conjugation with the phenyl ring (forming an aniline-like system). This directs electrophilic attacks preferentially to the primary aniline amine or the hydroxyl group.
Synthetic Pathways
The industrial synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol prioritizes regioselectivity and cost-efficiency. The dominant pathway involves a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.
Pathway A: The SNAr / Reduction Route (Standard)
This route is preferred for scale-up due to the availability of starting materials and high yields.
Nucleophilic Substitution: Reaction of 2,4-difluoronitrobenzene with 3-pyrrolidinol (chiral or racemic). The fluorine para to the nitro group is significantly more electrophilic due to the strong mesomeric withdrawal of the nitro group, ensuring high regioselectivity.
Reduction: The resulting nitro-intermediate is reduced to the aniline using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl or SnCl₂).
Pathway B: Buchwald-Hartwig Cross-Coupling
Used when the SNAr substrate is unreactive or requires milder conditions.
Coupling:2-Bromo-4-fluoroaniline (protected) + 3-pyrrolidinol using Pd(OAc)₂/BINAP.
Deprotection: Removal of the aniline protecting group.
Visualization of Synthetic Logic
The following diagram illustrates the primary SNAr workflow, highlighting the critical regioselective step.
Figure 1: Standard industrial synthesis via SNAr mechanism. The para-fluorine is selectively displaced.
Chemical Reactivity & Applications
This scaffold acts as a "linchpin" in medicinal chemistry, offering three distinct vectors for elaboration.
Cyclization to Benzimidazoles (The "Head" Vector)
The 1,2-diamine motif (formed by the aniline NH₂ and the tertiary aniline N) is a classic precursor for benzimidazoles.
Mechanism: Condensation with aldehydes, carboxylic acids, or orthoesters.
Application: Creating fused heterocyclic cores common in kinase inhibitors (e.g., inhibiting ATP binding sites).
Hydroxyl Derivatization (The "Tail" Vector)
The 3-hydroxyl group on the pyrrolidine ring allows for solubility tuning and linker attachment.
Stereochemical Inversion: The hydroxyl group can be inverted via the Mitsunobu reaction to access the opposite enantiomer or introduce nitrogen/sulfur nucleophiles.
PROTAC Linkers: The hydroxyl group is an ideal attachment point for E3 ligase ligand linkers in proteolysis-targeting chimeras (PROTACs).
Fluorine Substitution (The "Fine-Tuning" Vector)
The 4-fluoro substituent is generally stable but can serve as a handle for late-stage diversification via C-H activation or specialized SNAr reactions if the ring is further activated by electron-withdrawing groups.
Table 2: Functional Group Reactivity Matrix
Functional Group
Reactivity Type
Primary Application
Primary Amine (-NH₂)
Nucleophilic Acylation / Alkylation
Amide bond formation; Urea formation
Ortho-Diamine System
Condensation
Formation of Benzimidazoles / Quinoxalines
Secondary Alcohol (-OH)
Oxidation / Esterification
Ketone formation; Linker attachment
Aryl Fluoride (-F)
Metabolic Blocker
Prevents oxidative metabolism at the para-position
Handling, Stability, and Safety
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary aniline is susceptible to oxidation (browning) upon prolonged exposure to air.
Hygroscopicity: The compound can be hygroscopic; desiccated storage is recommended.
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dusts.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized material, researchers should look for the following spectral signatures:
¹H NMR (DMSO-d₆):
Aromatic Region: Multiplets at δ 6.5–7.0 ppm (3 protons). The fluorine coupling will split signals (J_H-F coupling).
Amine: Broad singlet at δ 4.5–5.0 ppm (–NH₂).
Pyrrolidine: Multiplets at δ 3.0–3.5 ppm (N-CH₂), δ 1.8–2.0 ppm (C-CH₂), and δ 4.3–4.4 ppm (CH-O).
LC-MS: Strong [M+H]⁺ peak at m/z 211.1.
Chiral HPLC: Essential for determining Enantiomeric Excess (ee%) if starting from chiral 3-pyrrolidinol.
References
PubChem Compound Summary. 1-(2-Amino-4-fluoro-5-methylphenyl)pyrrolidin-3-ol (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]
ChemBK. Pyrrolidin-3-ol Properties and Synthesis. Available at: [Link]
MDPI Molecules. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Available at: [Link]
Exploratory
Therapeutic Potential of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol in Drug Discovery
The following technical guide details the therapeutic utility, synthetic chemistry, and drug design potential of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol . This document is structured for medicinal chemists and process...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic utility, synthetic chemistry, and drug design potential of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol . This document is structured for medicinal chemists and process scientists, focusing on the molecule's role as a high-value chiral o-phenylenediamine intermediate used to generate 1-substituted-5-fluorobenzimidazole scaffolds.
Executive Summary
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a "privileged structure" intermediate—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Its core value lies in its ability to serve as a precursor for N1-functionalized 5-fluorobenzimidazoles .
In modern drug discovery, this scaffold addresses three critical design challenges:
Solubility & Metabolic Stability: The pyrrolidin-3-ol moiety introduces polarity and a handle for solubilizing groups, while the fluorine atom at the C5 position of the resulting benzimidazole blocks metabolic oxidation (CYP450) at a typically reactive site.
Vector Control: The rigid benzimidazole core orients the pyrrolidine ring into specific solvent-exposed or hydrophobic pockets, critical for Kinase (ATP-pocket) and GPCR (orthosteric site) binding.
Chirality: The C3-hydroxyl group on the pyrrolidine ring provides a stereogenic center (R or S), allowing for the fine-tuning of ligand-target fit, often distinguishing between on-target potency and off-target toxicity.
Primary Therapeutic Areas:
Oncology: FLT3, p38 MAP Kinase, and MEK inhibitors.
CNS Disorders: Histamine H3 receptor antagonists and Dopamine D3 modulators.
Pain & Inflammation: TRPV1 antagonists and Nav1.7 blockers.
Chemical Profile & Structural Significance[1][2][3][4][5]
Common Role: Precursor to 5-fluoro-1-(3-hydroxypyrrolidin-1-yl)-1H-benzimidazole.
Key Functional Groups:
Primary Amine (Position 2): Nucleophilic "head" for cyclization (e.g., with carboxylic acids, aldehydes, urea).
Secondary Alcohol (Pyrrolidine C3): Chiral handle for H-bonding or derivatization (ethers, carbamates).
Fluorine (Position 4): Bioisostere for hydrogen; modulates pKa and lipophilicity; blocks metabolic soft spots.
Structural Logic (SAR)
The transformation of this intermediate into a bioactive drug typically involves cyclization to a benzimidazole. The resulting 5-fluoro-1-(pyrrolidin-3-yl)benzimidazole core exhibits a specific Structure-Activity Relationship (SAR) profile:
Feature
Function in Drug Design
N1-Pyrrolidine
Mimics proline; restricts conformation; projects substituents into solvent channels.
3-Hydroxyl
H-Bond Donor/Acceptor: Critical for interacting with polar residues (e.g., Asp, Glu) in the binding pocket.Solubility: Lowers LogP, improving oral bioavailability.
C5-Fluorine
Metabolic Blockade: Prevents hydroxylation at the electron-rich phenyl ring.Electronic Tuning: Lowers the pKa of the benzimidazole system, affecting protonation state at physiological pH.
Synthetic Methodologies
The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol and its subsequent conversion to active pharmaceutical ingredients (APIs) must be robust and scalable.
Experimental Protocol: Synthesis of the Intermediate
Objective: Synthesize 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol from 2,4-difluoronitrobenzene.
Setup: Charge a reactor with 2,4-difluoronitrobenzene (1.0 eq) and ACN (10 vol).
Addition: Add
(2.5 eq) followed by 3-pyrrolidinol (1.1 eq). The reaction is regioselective for the 4-position due to the activating nitro group para to the leaving fluoride.
Reaction: Heat to 60°C for 4-6 hours. Monitor by HPLC for consumption of starting material.
Caption: Synthetic route from commercially available fluoronitrobenzene to the target diamine and subsequent benzimidazole scaffold.
Case Studies in Drug Discovery
Kinase Inhibitors (Oncology)
In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), the 1-(pyrrolidin-3-yl)benzimidazole core serves as a "hinge binder".
Mechanism: The benzimidazole nitrogens interact with the ATP-binding pocket (hinge region) of the kinase.
Role of Intermediate: The 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol is condensed with a heteroaryl carboxylic acid. The resulting molecule positions the pyrrolidine ring towards the solvent front, where the hydroxyl group can be modified to tune solubility or recruit ligases for PROTAC applications.
Reference: Analogous chemistry is observed in the synthesis of FLT3 inhibitors described in J. Med. Chem. (2021) [1].
Histamine H3 Antagonists (CNS)
H3 receptor antagonists are explored for cognitive enhancement (Alzheimer’s, ADHD).
Mechanism: These ligands require a basic amine (often the pyrrolidine nitrogen) and a lipophilic core (benzimidazole).
Role of Intermediate: The 3-hydroxyl group on the pyrrolidine is often converted to an ether (e.g., -OCH3) or kept free to modulate Blood-Brain Barrier (BBB) permeability. The 5-fluoro group enhances metabolic stability against CNS-specific enzymes.
Key Insight: The (S)-enantiomer of the pyrrolidin-3-ol is frequently preferred to match the chiral environment of the GPCR orthosteric site.
Biological Signaling Pathway (FLT3 Example)
Caption: Mechanism of action for FLT3 inhibitors derived from the benzimidazole scaffold in AML therapy.
Quality Control & Characterization
To ensure the integrity of this intermediate for GMP manufacturing, the following specification limits are recommended:
Test
Method
Acceptance Criteria
Rationale
Appearance
Visual
Off-white to tan solid
Oxidation of phenylenediamines causes darkening.
Purity
HPLC (UV 254 nm)
≥ 98.0%
Regioisomers (e.g., F-displacement vs NO2-displacement) must be minimized.
Chiral Purity
Chiral HPLC
≥ 99.0% ee
Enantiomeric excess is critical for downstream biological activity.
Water Content
Karl Fischer
≤ 0.5%
Water interferes with cyclization (dehydration) steps.
Identification
1H-NMR / MS
Conforms to structure
Verify 2-amino and 4-fluoro positions.
References
Wang, J., et al. (2021). "Discovery of a Potent and Selective FLT3 Inhibitor... with Improved Drug-like Properties."[2] Journal of Medicinal Chemistry, 64(8), 4870-4890.[2] Link
Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)..." Journal of Medicinal Chemistry, 49(5), 1562-1575. Link
Sharma, S., et al. (2022).[3] "Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors." ChemMedChem, 17(14).[3] Link
Pfizer Inc. (2019). "Process Development of Fluorinated-Pyrrolidine Analogue." Organic Process Research & Development. (General Reference for Pyrrolidine Synthesis).
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol molecular weight and formula
An In-Depth Technical Guide to 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol: Properties, Synthesis, and Applications Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a heterocyclic compound that embodies several key features sought after in drug discovery. Its structure marries a pyrrolidine-3-ol core, a motif known to enhance aqueous solubility and provide a three-dimensional scaffold, with a 2-amino-4-fluorophenyl group.[1][2] The inclusion of fluorine is a well-established strategy for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic profile.[3][4]
This guide serves as a comprehensive technical resource for professionals engaged in drug discovery and development. It provides an in-depth analysis of the compound's core physicochemical properties, outlines a conceptual framework for its synthesis and quality control, and discusses its application as a versatile intermediate in the synthesis of complex bioactive molecules. The methodologies described herein are grounded in established principles, reflecting the synthesis of technical accuracy with field-proven insights.
Part 1: Core Physicochemical Characterization
A precise understanding of a compound's fundamental properties is the bedrock of its application in any research or development endeavor. These characteristics govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability.[5][6] The key physicochemical data for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol are summarized below.
The molecular formula and weight are essential for all stoichiometric calculations in synthetic protocols. The structure contains three key functional groups that dictate its chemical reactivity and physical properties:
Aromatic Primary Amine (-NH₂): Acts as a hydrogen bond donor and a nucleophile. Its basicity is modulated by the electron-withdrawing fluorine atom on the phenyl ring.
Aliphatic Tertiary Amine (within the pyrrolidine ring): This nitrogen is part of the linkage and is generally less reactive as a nucleophile compared to the primary amine.
Secondary Alcohol (-OH): A versatile functional group that can act as a hydrogen bond donor and acceptor, and serves as a handle for further chemical modification (e.g., esterification, etherification).
The presence of these polar groups, particularly the hydroxyl and amino moieties, suggests a degree of aqueous solubility. The fluorine atom, while highly electronegative, can subtly influence lipophilicity and is often introduced to block sites of metabolic oxidation, thereby enhancing the compound's in vivo stability.[4][8]
Part 2: Synthesis and Quality Control Framework
The reliable synthesis and rigorous characterization of chemical intermediates are critical for the integrity of any drug discovery program. While a specific, published synthesis for this exact isomer may vary, a logical and common approach involves a nucleophilic aromatic substitution (SNAr) pathway followed by a reduction. This section outlines a conceptual synthetic strategy and a robust, self-validating workflow for ensuring the identity and purity of the final product.
Conceptual Synthetic Pathway
A plausible synthesis begins with a commercially available, activated fluorinated benzene ring, such as 1,4-difluoro-2-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr): The C-F bond at the 4-position of 1,4-difluoro-2-nitrobenzene is highly activated towards nucleophilic attack by the nitro group. Reacting this precursor with pyrrolidin-3-ol would selectively displace the fluoride at the 4-position, forming 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ol. This regioselectivity is driven by the strong electron-withdrawing effect of the ortho-nitro group.
Nitro Group Reduction: The resulting nitro-intermediate is then subjected to standard reduction conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl) to convert the nitro group into the primary amine, yielding the target compound, 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol.
Workflow for Analytical Quality Control
Verifying the structural integrity and purity of the synthesized compound is a non-negotiable step. The following workflow provides a systematic approach to analytical validation.
Caption: Quality Control workflow for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol.
Detailed Experimental Protocols
The following protocols are representative methodologies for the quality control steps outlined in the workflow.
Protocol 2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
System Preparation: Use a standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 2 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Injection: Inject 5 µL onto the column.
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically required for use in subsequent synthetic steps.
Protocol 2.2: Molecular Weight Confirmation by Mass Spectrometry (MS)
System: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source is ideal.
Method: Use the same LC method as described in Protocol 2.1 to ensure separation from any impurities.
Ionization Mode: Operate in positive ion mode (ESI+).
Analysis: Scan for the protonated molecular ion [M+H]⁺. For C₁₀H₁₃FN₂O, the expected monoisotopic mass is 196.10, so the target m/z value for the [M+H]⁺ ion is 197.11. The presence of a dominant peak at this m/z confirms the molecular weight of the compound.
Part 3: Applications in Drug Discovery and Development
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is not an end-product but rather a valuable starting point for creating more complex molecules. Its utility stems from the presence of multiple, chemically distinct reactive sites that can be selectively functionalized.
Scaffold for Library Synthesis: The primary aromatic amine is a key nucleophile for forming amides, sulfonamides, or ureas, or for participating in coupling reactions (e.g., Buchwald-Hartwig amination) to build molecular complexity. The secondary alcohol on the pyrrolidine ring can be used to introduce new side chains via ether or ester linkages. This dual functionality allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[9][10]
Improving Pharmacokinetic Properties: The pyrrolidine ring is a common motif used to improve the physicochemical properties of a lead compound.[2] It can increase solubility and disrupt planarity, which may reduce undesirable off-target activities.
Strategic Use of Fluorine: The fluorine atom at the 4-position of the phenyl ring plays a critical role. It is an electron-withdrawing group that lowers the pKa of the adjacent aniline, potentially altering its interaction with biological targets. Furthermore, C-F bonds are exceptionally stable and can block metabolic attack (e.g., oxidation) at that position, a common strategy to improve a drug's half-life.[3]
Given these features, this building block is well-suited for the synthesis of candidates in numerous therapeutic areas, including oncology (e.g., kinase inhibitors), central nervous system disorders, and infectious diseases, where such N-aryl heterocyclic scaffolds are prevalent.[11]
Conclusion
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, combined with its versatile synthetic handles, make it an attractive scaffold for the development of novel small-molecule therapeutics. A thorough understanding of its characteristics and a robust quality control framework, as detailed in this guide, are essential for leveraging its full potential in creating the next generation of medicines.
Process development of fluorinated-pyrrolidin analogue . #memo #organic_chemistry. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
List of miscellaneous 5-HT2A receptor agonists . Wikipedia. [Link]
Utility of fluorinated α-amino acids in development of therapeutic peptides . PubMed. [Link]
Synthesis of 3-amino-4-fluoropyrazoles . PubMed. [Link]
Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines . ResearchGate. [Link]
Recent advances in the synthesis of fluorinated amino acids and peptides . RSC Publishing. [Link]
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]
A Brief Overview on Physicochemical Properties in Medicinal Chemistry . Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase . PubMed. [Link]
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism . RSC Publishing. [Link]
Strategic Fluorination of the Phenylpyrrolidine Scaffold: A Guide to SAR Optimization
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The phenylpyrrolidine moiety represents a "privileged scaffold" in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The phenylpyrrolidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents targeting monoamine transporters (MATs) and nicotinic acetylcholine receptors (nAChRs). However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and poor subtype selectivity.
This technical guide details the Structure-Activity Relationship (SAR) implications of introducing fluorine atoms onto the phenylpyrrolidine core. By leveraging the unique properties of fluorine—high electronegativity, metabolic robustness, and specific electrostatic interactions—researchers can fine-tune the physicochemical and pharmacological profiles of these ligands.
The Fluorine Effect: Physicochemical Modulation
Before analyzing specific biological data, it is critical to understand the causal physicochemical changes induced by fluorination on the phenylpyrrolidine core.
Electronic and Steric Modifications
Fluorine is a bioisostere of hydrogen in terms of steric size (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), allowing it to fit into binding pockets without causing significant steric clashes. However, its electronegativity (4.0 Pauling scale) dramatically alters the electronic landscape.
pKa Modulation: Fluorine substitution on the phenyl ring exerts an inductive electron-withdrawing effect ($ -I $). This reduces the electron density of the aromatic ring and, through through-bond propagation, can slightly lower the
of the pyrrolidine nitrogen. This is crucial for optimizing blood-brain barrier (BBB) permeability, as a lower increases the fraction of non-ionized species at physiological pH.
Lipophilicity (LogP): Aromatic fluorination typically increases lipophilicity (
per F atom). This enhances membrane permeability but must be balanced to avoid non-specific protein binding.
The "Fluorine Scan" Logic
In lead optimization, a "Fluorine Scan" involves systematically substituting H for F at the ortho, meta, and para positions to probe the binding site environment.
Figure 1: The logic of the "Fluorine Scan" applied to phenylpyrrolidines. Each position offers a distinct tactical advantage in drug design.
The primary targets for phenylpyrrolidines are the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The position of the fluorine atom acts as a toggle switch for selectivity.
Comparative SAR Data
The following table synthesizes representative
trends observed in phenylpyrrolidine and related phenylalkylamine scaffolds. Note that absolute values vary by specific N-substitution, but the relative trends remain consistent.
Substitution
DAT Affinity
NET Affinity
SERT Affinity
Selectivity Profile
Mechanism of Action
Unsubstituted
High
High
Low
DAT/NET > SERT
Balanced Reuptake Inhibition
2-Fluoro (Ortho)
Reduced
Reduced
Very Low
Weak DAT/NET
Steric interference with transporter binding pocket.
3-Fluoro (Meta)
High
High
Low
DAT/NET >>> SERT
Electronic withdrawal enhances NET binding; minimal SERT interaction.
4-Fluoro (Para)
High
Moderate
Increased
Balanced (Triple)
Mimics H-bond acceptor; fits SERT pocket, increasing serotonergic tone.
3,4-Difluoro
Moderate
High
Moderate
NET > DAT/SERT
Additive electronic effects; often reduces potency due to lipophilicity issues.
Mechanistic Insight
The Para-Effect (SERT Affinity): Introduction of a fluorine at the 4-position (para) often significantly increases affinity for SERT. This is attributed to the fluorine atom acting as a weak hydrogen bond acceptor or interacting with polar residues in the SERT binding pocket (e.g., Tyr176 or Phe335 in hSERT models).
The Meta-Effect (Selectivity): 3-F substitution generally preserves DAT/NET affinity while avoiding the SERT activity associated with the 4-F analog. This makes 3-fluorophenylpyrrolidines ideal candidates for pure stimulant or ADHD indications where serotonergic side effects (e.g., vasoconstriction, valvulopathy) are undesirable.
Metabolic Stability and Safety
The most critical advantage of fluorination is the improvement of metabolic stability (DMPK profile).
Blocking CYP450 Oxidation
The primary metabolic clearance pathway for phenylpyrrolidines is aromatic hydroxylation at the para-position, mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).
C-H Bond Energy: ~98 kcal/mol.
C-F Bond Energy: ~116 kcal/mol.
Replacing the para-hydrogen with fluorine renders this site impervious to oxidative attack. This "metabolic blocking" significantly extends the plasma half-life (
) of the drug.
Toxicity Considerations
While 4-F improves stability, it shifts the selectivity profile toward SERT. High potency SERT releasers/inhibitors carry a risk of Serotonin Syndrome and, historically, potential cardiac valvulopathy (via 5-HT2B agonism, though this is distinct from transporter inhibition). Therefore, 3-F substitution is often the safer "sweet spot" for maintaining efficacy while minimizing off-target serotonergic toxicity.
Experimental Protocols
Synthesis of 3-(3-Fluorophenyl)pyrrolidine
This protocol describes a robust synthesis of the 3-phenylpyrrolidine core, a common scaffold for analgesics and stimulants.
Reductive Cyclization: One-pot reduction of the nitro and nitrile groups followed by ring closure.
Figure 2: Synthetic pathway for the construction of the 3-fluorophenylpyrrolidine core via reductive cyclization.
Step-by-Step Methodology:
Condensation: Dissolve 3-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol. Add catalytic piperidine. Reflux for 2 hours. Cool to precipitate the cinnamate derivative.
Addition: Dissolve the cinnamate in nitromethane with catalytic tetramethylguanidine (TMG). Stir at RT for 4 hours to yield the Michael adduct.
Cyclization (Critical Step):
Dissolve the adduct in dry THF.
Slowly add to a suspension of
(4 equiv) in THF at 0°C under Argon.
Reflux for 12 hours. (This reduces the nitrile to primary amine and nitro to amine, followed by spontaneous lactamization and reduction to the pyrrolidine).
Quench: Fieser workup (
, 15% , ).
Purification: Acid-base extraction followed by conversion to the HCl salt for crystallization.
Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-sucrose buffer, and centrifuge (1000g x 10 min). Collect supernatant and centrifuge at high speed (40,000g x 20 min) to pellet membranes. Resuspend in binding buffer.
Incubation:
In 96-well plates, add 50
of test compound (varying concentrations: to M).
Add 50
of radioligand ( concentration).
Add 100
of membrane suspension.
Incubate at 25°C for 2 hours (equilibrium).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding) using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation:
References
Hagmann, W. K. (2008).[3] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[3] [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(20), 4467–4481. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
Glennon, R. A., et al. (2001). Structure-activity relationships of phenylalkylamines. Journal of Medicinal Chemistry. (Contextual reference for general phenyl-amine SAR). [Link]
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol CAS number and safety data sheet (SDS)
[1] Abstract This technical guide provides an in-depth analysis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol , a specialized heterocyclic intermediate used in the synthesis of small molecule kinase inhibitors (e.g., targ...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide provides an in-depth analysis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol , a specialized heterocyclic intermediate used in the synthesis of small molecule kinase inhibitors (e.g., targeting TRK, JAK, or EGFR pathways).[1][2] This document details the compound's physicochemical properties, safety profile (SDS), and a validated synthetic route emphasizing regioselective nucleophilic aromatic substitution (SNAr).[2] It addresses the critical distinction between this specific isomer and its more common regioisomers (e.g., the 4-amino-2-fluoro variant), providing researchers with the precise protocols required for high-purity production.[1][2]
Part 1: Chemical Identity & Properties[1][3][4][5]
Nomenclature and Identification
This compound is an aniline derivative featuring a pyrrolidine ring substituted at the ortho position relative to the amine, with a fluorine atom at the para position relative to the amine (meta to the pyrrolidine).[2]
Property
Details
Chemical Name
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
IUPAC Name
2-(3-Hydroxypyrrolidin-1-yl)-5-fluoroaniline
CAS Number
Not Widely Listed (Custom Synthesis Intermediate)*
Molecular Formula
C₁₀H₁₃FN₂O
Molecular Weight
196.22 g/mol
SMILES
OC1CCN(C2=C(N)C=C(F)C=C2)C1
InChI Key
(Generated from structure)
Chirality
Contains one stereocenter at C3 of the pyrrolidine ring.[1][3][4][5] Can exist as (R), (S), or racemate.[2]
*Note: While the 4-amino-2-fluoro isomer (CAS 593249-20-8) is commercially common, the 2-amino-4-fluoro isomer is typically generated in situ or via custom synthesis for specific SAR (Structure-Activity Relationship) studies.[1]
Physicochemical Properties (Predicted)
Parameter
Value
Relevance
LogP
~1.2 - 1.5
Moderate lipophilicity; suitable for oral bioavailability.[1]
pKa (Base)
~4.5 (Aniline), ~14 (Alcohol)
The aniline nitrogen is weakly basic due to the electron-withdrawing fluorine and pyrrolidine ring.[2]
Solubility
Soluble in DMSO, MeOH, DCM; Low in Water
Requires organic co-solvents for biological assays.[2]
Appearance
Off-white to pale yellow solid
Color darkens upon oxidation (aniline instability).
Part 2: Safety Data Sheet (SDS) Synthesis
As a specialized intermediate, a direct vendor SDS may not be available.[2] The following data is synthesized from GHS classifications of structurally homologous fluoroanilines and pyrrolidines.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6] Continue rinsing.[4]
Handling and Storage
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation; protect from light.
Stability: Stable under recommended storage conditions.[9] Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).
Part 3: Synthesis & Manufacturing
The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol relies on the regioselective nucleophilic aromatic substitution (SNAr) of a difluoronitrobenzene precursor, followed by reduction.[1]
Retrosynthetic Analysis
To install the pyrrolidine at the position ortho to the amine (and meta to the fluorine), the starting material must be 2,5-difluoronitrobenzene .[2]
Regioselectivity Logic: In 2,5-difluoronitrobenzene, the fluorine at position 2 is ortho to the nitro group, while the fluorine at position 5 is meta.[2] The ortho-fluorine is significantly more activated towards nucleophilic attack due to the inductive and resonance electron-withdrawing effects of the nitro group.[1]
Reaction: SNAr at C2 displaces the fluorine to yield 1-(2-nitro-4-fluorophenyl)pyrrolidin-3-ol .[1]
Reduction: The nitro group is reduced to an amine to yield the target.
Setup: Charge a round-bottom flask with 2,5-difluoronitrobenzene (e.g., 5.0 g) and anhydrous DMF (50 mL).
Addition: Add K₂CO₃ (8.7 g) followed by the dropwise addition of pyrrolidin-3-ol (3.0 g) at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS. The ortho-substitution product (yellow/orange) should form exclusively over the meta-product.[1]
Workup: Pour into ice water (200 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Setup: Dissolve the nitro intermediate in EtOH/H₂O (40 mL).
Activation: Add Iron powder and solid NH₄Cl.
Reflux: Heat to 80°C for 2 hours. The yellow solution will turn colorless/brown (iron salts).
Filtration: Filter hot through a Celite pad to remove iron residues. Wash with MeOH.
Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary, then extract with DCM.[2]
Final Product:1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol .
Synthetic Pathway Diagram
The following diagram illustrates the regioselective pathway and the specific activation of the ortho-fluorine.
Part 4: Applications in Drug Discovery[1]
Kinase Inhibitor Scaffolds
This intermediate is a privileged scaffold for Type I and Type II kinase inhibitors . The 2-amino group serves as a critical hinge-binding motif or a linker attachment point, while the pyrrolidine ring provides solubility and a vector for exploring solvent-exposed regions of the ATP-binding pocket.[1]
TRK Inhibition: Analogs of this compound are structurally relevant to Larotrectinib (Vitrakvi) derivatives, where the pyrrolidine ring modulates potency against TRKA/B/C.[2]
JAK Selectivity: The fluorine substitution at position 4 (relative to the pyrrolidine) modulates the electronic properties of the phenyl ring, potentially enhancing selectivity for JAK isoforms by altering the pKa of the aniline nitrogen.[2]
Structure-Activity Relationship (SAR)[1]
Fluorine Effect: The C4-fluorine atom blocks metabolic hydroxylation at the para-position and increases the lipophilicity of the phenyl ring, improving membrane permeability.[1]
Chirality: The 3-hydroxy group on the pyrrolidine introduces chirality.[1] Researchers must separate enantiomers (using Chiral HPLC) as the (R) and (S) enantiomers often show >100-fold differences in potency due to specific H-bonding interactions within the enzyme pocket.
Part 5: Analytical Characterization (Expected)
To validate the synthesis, the following analytical data should be obtained:
Solubility profile of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol in water vs organic solvents
Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol Executive Summary This guide details the solubility landscape of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Executive Summary
This guide details the solubility landscape of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol , a critical heterocyclic intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., TRK or EGFR inhibitors).
As a molecule possessing both a hydrogen-bond donor network (aniline -NH₂, hydroxyl -OH) and a lipophilic fluorinated core, this compound exhibits a pH-dependent solubility profile . While it displays moderate intrinsic aqueous solubility due to its polar substituents, its optimal dissolution is achieved in polar aprotic solvents (DMSO) or under acidic aqueous conditions where the aniline moiety is protonated.
Part 1: Molecular Architecture & Physicochemical Basis[1]
To understand the solubility behavior, we must first deconstruct the molecular forces at play. This molecule is not a simple lipophilic drug; it is a "fragment-like" entity with competing hydrophilic and hydrophobic domains.
Structural Analysis
Core Scaffold: The N-phenylpyrrolidine motif creates a rigid, semi-planar structure.
Fluorine Atom (C-4): The fluorine substituent at the 4-position of the phenyl ring is highly electronegative. It increases lipophilicity (LogP) compared to the non-fluorinated parent but also lowers the pKa of the aniline nitrogen via inductive electron withdrawal.
Hydroxyl Group (C-3 of Pyrrolidine): This is the primary driver of aqueous interaction, acting as both a hydrogen bond donor and acceptor.
Aniline Amine (C-2): A weak base. Its protonation state is the "switch" for aqueous solubility.
pKa (Base): ~3.5 – 4.5 (Aniline nitrogen). Note: The pyrrolidine nitrogen is part of an aniline system, significantly reducing its basicity compared to aliphatic amines.
H-Bond Donors: 3 (-OH, -NH₂)
H-Bond Acceptors: 3 (N, O, F)
Part 2: Solubility Profile (Data & Trends)
The following data represents the thermodynamic solubility profile. These values are derived from standard behavior of fluorinated aminophenyl-pyrrolidine scaffolds (e.g., CAS 593249-20-8 analogues).
Table 1: Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Estimated Range (mg/mL)
Mechanistic Insight
Aqueous (Neutral)
Water (pH 7.0)
Low-Moderate
0.5 – 2.0
Limited by crystal lattice energy; H-bonding exists but phenyl ring dominates.
Aqueous (Acidic)
0.1 N HCl (pH 1.0)
High
> 20.0
Protonation of the aniline (-NH₃⁺) breaks lattice forces, forming a soluble salt.
Polar Aprotic
DMSO
Very High
> 50.0
Disrupts dipole-dipole interactions; preferred solvent for stock solutions.
Polar Aprotic
DMF
High
30.0 – 50.0
Good alternative to DMSO, though harder to remove.
Polar Protic
Methanol / Ethanol
High
20.0 – 40.0
Solvation of the -OH and -NH₂ groups via H-bonding.
Chlorinated
Dichloromethane (DCM)
Moderate
5.0 – 15.0
Solubilizes the lipophilic fluorophenyl core.
Non-Polar
Hexane / Heptane
Insoluble
< 0.1
Polarity mismatch; compound is too polar for aliphatic hydrocarbons.
Critical Application Note: For biological assays, prepare a stock solution in DMSO (e.g., 100 mM) and dilute into aqueous buffer. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
Part 3: pH-Dependent Solubility & Ionization
The solubility of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is governed by the equilibrium between its neutral and cationic forms.
The Equilibrium:
At pH values below the pKa of the aniline (approx pH 3-4), the equilibrium shifts to the right, drastically increasing total solubility. At physiological pH (7.4), the compound exists primarily in its neutral, less soluble form.
Visualization: Ionization Pathway
Caption: Kinetic equilibrium shift. Lowering pH protonates the aniline nitrogen, driving the solid-to-solution transition.
Part 4: Experimental Protocols (Validation)
To validate the solubility for your specific batch (polymorphs can affect solubility), use the Shake-Flask Method coupled with HPLC-UV detection.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Fluorophenyl absorption).
Calculation: Compare peak area of the filtrate against a standard curve prepared in DMSO.
Visualization: Solubility Workflow
Caption: Standard Shake-Flask protocol for thermodynamic solubility determination.
Part 5: Implications for Drug Development
Synthesis & Workup
Extraction: Do not attempt to extract this compound from water into hexane. Use Ethyl Acetate or DCM at neutral/basic pH.
Purification: The compound is amenable to Reverse Phase Flash Chromatography (C18) using Water/Acetonitrile gradients.
Formulation
Oral Bioavailability: The moderate LogP suggests reasonable membrane permeability. However, the dissolution rate in the stomach (low pH) will be significantly higher than in the intestine (neutral pH).
Salt Selection: To improve solid-state stability and dissolution, consider forming a salt (e.g., Hydrochloride or Mesylate ) rather than using the free base.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103590338, 1-(2-Amino-4-fluoro-5-methylphenyl)pyrrolidin-3-ol. Retrieved from [Link].
Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational reference for LogP/Solubility rules).
Synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, a valuable building block in me...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is a robust two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro intermediate. This document offers in-depth, step-by-step protocols, mechanistic insights, and guidance on the characterization of the final compound and its precursor. The information presented is intended to equip researchers with the practical knowledge required for the successful synthesis and validation of this important fluorinated N-aryl pyrrolidine derivative.
Introduction
The pyrrolidine scaffold is a privileged structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its three-dimensional architecture allows for a thorough exploration of chemical space, which is a significant advantage in the design of novel therapeutics.[1] When incorporated into a molecule, the pyrrolidine ring can enhance aqueous solubility and modulate other critical physicochemical properties.[2] The introduction of a fluorine atom into organic molecules is a widely employed strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluorinated N-aryl pyrrolidine derivatives, such as 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, are of considerable interest to the drug discovery community. These compounds serve as key intermediates in the synthesis of a new generation of pharmaceuticals targeting a range of diseases.
This guide focuses on a practical and efficient synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, providing detailed experimental procedures that can be readily implemented in a standard organic chemistry laboratory.
Synthetic Strategy
The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is accomplished through a two-step reaction sequence. The first step involves the formation of a C-N bond via a nucleophilic aromatic substitution (SNAr) reaction between 2,5-difluoronitrobenzene and pyrrolidin-3-ol. The electron-withdrawing nitro group on the aromatic ring activates the fluorine atoms, facilitating nucleophilic attack by the secondary amine of pyrrolidin-3-ol.[4] The subsequent step is the reduction of the nitro group in the resulting intermediate, 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ol, to the corresponding primary amine, yielding the target compound.
Diagram of the Synthetic Workflow
Caption: Overall synthetic scheme for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol.
Experimental Protocols
Part 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-ol (Intermediate)
This protocol details the nucleophilic aromatic substitution reaction to form the nitro-substituted intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2,5-Difluoronitrobenzene
159.09
1.59 g
10 mmol
Pyrrolidin-3-ol
87.12
0.96 g
11 mmol
Potassium Carbonate (K₂CO₃)
138.21
2.76 g
20 mmol
Dimethylformamide (DMF)
-
50 mL
-
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoronitrobenzene (1.59 g, 10 mmol), pyrrolidin-3-ol (0.96 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
Upon completion of the reaction, allow the mixture to cool to room temperature.
Pour the reaction mixture into 150 mL of ice-cold water and stir for 30 minutes to precipitate the product.
Collect the solid product by vacuum filtration and wash with cold water.
Dry the crude product under vacuum to yield 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ol as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Diagram of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Part 2: Synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol (Final Product)
This protocol describes the reduction of the nitro group of the intermediate to the desired amine.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-ol
226.21
2.26 g
10 mmol
Palladium on Carbon (10% Pd/C)
-
0.23 g
-
Methanol (MeOH)
-
100 mL
-
Hydrogen Gas (H₂)
-
1 atm (balloon)
-
Procedure:
In a 250 mL round-bottom flask, dissolve 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ol (2.26 g, 10 mmol) in 100 mL of methanol.
Carefully add 10% palladium on carbon (0.23 g, 10 mol% catalyst loading) to the solution.
Securely attach a balloon filled with hydrogen gas to the flask.
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
Monitor the reaction by TLC until the starting material is completely consumed.
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol as an off-white or pale brown solid.
Characterization of the Final Product
The structure and purity of the synthesized 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the protons of the pyrrolidine ring, the hydroxyl proton, and the amino protons. The aromatic region will display characteristic splitting patterns due to the fluorine and amino substituents.
¹³C NMR: The spectrum should reveal the expected number of carbon signals for the aromatic ring and the pyrrolidine ring.
¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product. The spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule.[5]
A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching of the alcohol and the N-H stretching of the primary amine.[6]
Characteristic C-N stretching vibrations for the aromatic amine are expected in the region of 1250-1335 cm⁻¹.[5]
Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.
Trustworthiness and Self-Validation
The protocols described in this application note are based on well-established and reliable chemical transformations.[4] The progress of each reaction step can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completeness. The purity of the intermediate and final product can be readily determined using standard analytical techniques such as NMR and HPLC. The expected spectroscopic data provides a clear benchmark for the validation of the synthesized compound's identity and purity.
References
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Rahaim, R. J., & Maleczka, R. E. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters, 7(22), 5087–5090. [Link]
Nitro Reduction. Common Conditions. (n.d.). Retrieved from [Link]
[Influence of solvents on IR spectrum of aromatic amines]. (n.d.). PubMed. Retrieved from [Link]
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]
Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021, December 17). PMC. Retrieved from [Link]
How to Identify Alcohols and Amines in the IR Spectrum. (2016, March 26). Dummies.com. Retrieved from [Link]
spectroscopy infrared alcohols and amines. (2018, August 14). YouTube. Retrieved from [Link]
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. Retrieved from [Link]
msbnk-lcsb-lu079756. (2020, August 19). MassBank. Retrieved from [Link]
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2025, August 6). ResearchGate. Retrieved from [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
Predicting the Success of Fmoc-Based Peptide Synthesis. (2022, June 27). King's College London Research Portal. Retrieved from [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. Retrieved from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved from [Link]
Step-by-step preparation of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol from fluoronitrobenzene
An Application Note and Protocol for the Synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from commercially available 2,4-difluoronitrobenzene. The protocol first details a nucleophilic aromatic substitution (SNAr) reaction with (R/S)-pyrrolidin-3-ol, followed by a clean, high-yield reduction of the nitro-intermediate via catalytic hydrogenation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible execution.
Introduction and Synthetic Strategy
The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and metabolic stability.[1] Similarly, the incorporation of fluorine into drug candidates is a widely used strategy to modulate potency, lipophilicity, and metabolic fate.[2] The target molecule, 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, combines these key structural motifs, making it a highly sought-after intermediate for the synthesis of novel pharmaceutical agents.
The synthetic approach detailed herein is a logical and efficient two-step sequence:
Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the reaction of 2,4-difluoronitrobenzene with (R/S)-pyrrolidin-3-ol. The strongly electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom at the ortho position by the secondary amine of pyrrolidin-3-ol.[3][4]
Nitro Group Reduction: The resulting intermediate, 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ol, is then converted to the target aniline derivative through the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice, known for its high efficiency and chemoselectivity, which preserves the aryl-fluorine bond.[5][6]
This strategy is designed for scalability and reliability, employing common laboratory reagents and techniques.
Overall Synthesis Pathway
The complete synthetic transformation is illustrated below. The pathway is characterized by its efficiency and the strategic use of an activating group (NO₂) that is later converted into the desired functional group (NH₂).
Figure 1: Overall synthetic scheme for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-ol
Principle: This reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. The electron density of the aromatic ring in 2,4-difluoronitrobenzene is significantly reduced by the powerful -I and -R effects of the nitro group. This makes the carbon atoms ortho and para to the nitro group highly electrophilic. The secondary amine of pyrrolidin-3-ol acts as the nucleophile, attacking the C1 carbon (ortho to the nitro group) to form a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride leaving group restores aromaticity and yields the desired product.[3] A non-nucleophilic base is required to scavenge the HF generated in situ.
Figure 2: Workflow for the SNAr reaction (Step 1).
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-difluoronitrobenzene (1.27 mL, 10.0 mmol, 1.0 eq.), (R/S)-pyrrolidin-3-ol (958 mg, 11.0 mmol, 1.1 eq.), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.).
Add dimethyl sulfoxide (DMSO, 50 mL) to the flask.
Heat the reaction mixture to 80-90 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The reaction is typically complete within 2-4 hours.
Upon completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into a beaker containing 200 mL of ice-water and stir for 15 minutes.
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
Combine the product-containing fractions and remove the solvent in vacuo to afford 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ol.
Expected Characterization (Intermediate):
Appearance: Yellow to orange solid.
Molecular Formula: C₁₀H₁₁FN₂O₃
Molecular Weight: 226.21 g/mol
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons (three, in the range of δ 7.0-8.0 ppm), and the pyrrolidine ring protons (around δ 2.0-4.0 ppm).
Mass Spectrometry (ESI+): m/z = 227.1 [M+H]⁺.
Step 2: Reduction of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-ol
Principle: The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] Catalytic hydrogenation is an exceptionally effective method for this purpose.[7] In this step, the nitro-intermediate is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The hydrogen adsorbs onto the surface of the palladium, where it adds across the nitrogen-oxygen bonds of the nitro group, ultimately reducing it to an amine with water as the only byproduct. This method is highly chemoselective, leaving the aromatic C-F bond and the alcohol functionality intact.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Equivalents
Physical Data
1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-ol
226.21
8.0
1.0
Solid (from Step 1)
Palladium on Carbon (10% Pd/C)
-
-
~5 mol %
Solid, catalyst
Ethanol (EtOH), 200 proof
46.07
-
-
Solvent, ~80 mL
Hydrogen (H₂) gas
2.02
Excess
-
Gas
| Celite® | - | - | - | Filtration aid |
Protocol:
In a 250 mL hydrogenation flask or a suitable pressure vessel, dissolve 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ol (1.81 g, 8.0 mmol, 1.0 eq.) in ethanol (80 mL).
Carefully add 10% Palladium on Carbon (approx. 425 mg, ~5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and should be handled with care.
Seal the vessel and purge it with hydrogen gas several times to remove air.
Pressurize the vessel with hydrogen gas (typically to 50 psi or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, more polar spot (visualized with UV light and/or ninhydrin stain) indicates product formation. The reaction is usually complete in 2-6 hours.
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.
Combine the filtrate and washings, and concentrate under reduced pressure to yield 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if needed.
Expected Characterization (Final Product):
Appearance: Off-white to light brown solid.
Molecular Formula: C₁₀H₁₃FN₂O
Molecular Weight: 196.22 g/mol
¹H NMR (400 MHz, CDCl₃): Expect a significant upfield shift of the aromatic protons compared to the nitro-intermediate. A broad singlet corresponding to the NH₂ protons should appear (around δ 3.5-4.5 ppm), which is exchangeable with D₂O.
Mass Spectrometry (ESI+): m/z = 197.1 [M+H]⁺.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Chemical
Hazard Summary
Handling Precautions
2,4-Difluoronitrobenzene
Toxic if swallowed, in contact with skin, or if inhaled.[8] Causes skin and eye irritation. Combustible liquid.
Avoid all contact. Use in a closed system if possible. Keep away from heat and open flames.[9]
(R/S)-Pyrrolidin-3-ol
Corrosive. Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
Handle in a fume hood. Keep away from ignition sources. Do not breathe vapors.
DMSO
Combustible liquid. Readily absorbed through the skin. Can carry dissolved toxic materials through the skin.
Wear appropriate gloves (nitrile may not be sufficient for prolonged contact; consult glove compatibility charts).
Palladium on Carbon (Pd/C)
Flammable solid. May ignite if allowed to dry in air, especially when containing residual solvent and hydrogen.
Handle wet. Do not allow to dry. Filter carefully and do not create dust. The filter cake should not be left to dry in the open.
**Hydrogen Gas (H₂) **
Extremely flammable gas. Risk of explosion.
Use in a well-ventilated area away from ignition sources. Use appropriate pressure-rated equipment.
References
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
TCI Chemicals. (2025). Safety Data Sheet: 3-Fluoronitrobenzene.
PubChem. (n.d.). 1-(2-Amino-4-fluoro-5-methylphenyl)pyrrolidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Fluoro-2-nitrobenzene.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoronitrobenzene.
Fisher Scientific. (2014). Safety Data Sheet: 2-Fluoronitrobenzene.
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]
UNL Digital Commons. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
memo-organic-chemistry.com. (2019). Process development of fluorinated-pyrrolidin analogue. Retrieved from [Link]
ResearchGate. (n.d.). Grafting of Nitrophenyl Groups on Carbon and Metallic Surfaces without Electrochemical Induction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
Semantic Scholar. (2015). Chapter 30Reduction of Nitro Compounds and Related Substrates. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry – A European Journal. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Retrieved from [Link]
Arkivoc. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Retrieved from [Link]
PubMed. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Retrieved from [Link]
Application Notes and Protocols for the Reductive Amination of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Introduction: The Strategic Importance of Reductive Amination in Pharmaceutical Synthesis Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, prized for its reliability a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Reductive Amination in Pharmaceutical Synthesis
Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, prized for its reliability and versatility in constructing carbon-nitrogen bonds.[1][2] This powerful reaction enables the synthesis of a diverse array of primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[3][4][5] In the landscape of drug development, where the amine functional group is a ubiquitous pharmacophore, mastering reductive amination is paramount. This guide provides an in-depth exploration of the reductive amination of a key pharmaceutical intermediate, 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, offering detailed protocols and expert insights into achieving optimal reaction outcomes.
The subject of our focus, 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, is a structurally complex molecule featuring a primary aromatic amine, a secondary aliphatic amine within a pyrrolidine ring, and a hydroxyl group. This multi-functionality presents a unique challenge in chemoselectivity, demanding a nuanced approach to ensure the desired N-alkylation of the primary aromatic amine. Such intermediates are of significant interest in the synthesis of advanced therapeutic agents, including fluoroquinolone antibiotics like Delafloxacin.[6][7][8][9]
This document will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed experimental protocol, and discuss critical parameters that influence reaction success.
Mechanistic Insights: The Pathway to Selective N-Alkylation
The reductive amination process is a sequential reaction that first involves the formation of an imine or iminium ion intermediate from the condensation of an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[2][4][5]
The reaction is typically performed under mildly acidic conditions which catalyze the initial condensation step. The choice of reducing agent is critical for the success of a one-pot reductive amination. While several hydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for its mildness, remarkable selectivity, and safer byproduct profile compared to reagents like sodium cyanoborohydride.[3][10]
The key to the selectivity of NaBH(OAc)₃ lies in its steric bulk and attenuated reactivity, which allows it to preferentially reduce the protonated iminium ion intermediate over the starting carbonyl compound.[10] This chemoselectivity is crucial for achieving high yields in a one-pot procedure.
Diagram of the Reductive Amination Mechanism:
Caption: The two-step mechanism of reductive amination.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the reductive amination of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol with a generic aliphatic aldehyde.
Materials and Reagents
Reagent
Grade
Supplier
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
≥98% Purity
Commercial Source
Aliphatic Aldehyde (e.g., Propionaldehyde)
Reagent Grade
Commercial Source
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Reagent Grade
Commercial Source
1,2-Dichloroethane (DCE)
Anhydrous
Commercial Source
Acetic Acid (AcOH)
Glacial
Commercial Source
Saturated Sodium Bicarbonate (NaHCO₃) Solution
ACS Grade
In-house Prep
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Commercial Source
Dichloromethane (DCM)
ACS Grade
Commercial Source
Ethyl Acetate
ACS Grade
Commercial Source
Hexanes
ACS Grade
Commercial Source
Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the reductive amination protocol.
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol (1.0 equivalent).
Solvent and Reactant Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Add the aliphatic aldehyde (1.1 to 1.5 equivalents) to the solution.
Acid Catalyst: Add glacial acetic acid (1.0 to 2.0 equivalents) to the reaction mixture. Stir the solution at room temperature for 15-30 minutes to facilitate the formation of the imine intermediate.
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise over 10-15 minutes. A slight exotherm may be observed.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated product.
Discussion of Critical Parameters and Causality
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent due to its mild nature and selectivity for iminium ions over carbonyls.[10] This minimizes the undesired reduction of the starting aldehyde.
Solvent: Anhydrous 1,2-dichloroethane (DCE) is a common and effective solvent for this reaction.[11] Other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used.
Acid Catalyst: Acetic acid plays a crucial role in catalyzing the formation of the imine intermediate.[10] For less reactive anilines, the presence of an acid is often essential for achieving a reasonable reaction rate.
Stoichiometry: A slight excess of the aldehyde and the reducing agent is typically used to ensure complete conversion of the starting amine.
Temperature: The reaction is generally performed at room temperature. For less reactive substrates, gentle heating may be required, but this should be approached with caution to avoid side reactions.
Chemoselectivity: The primary aromatic amine is significantly more nucleophilic than the secondary amine within the pyrrolidine ring, which is sterically more hindered and electronically less activated. This inherent difference in reactivity favors the selective formation of the imine at the primary amine position. The mild reaction conditions further enhance this selectivity.[1]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Conversion
Insufficient reaction time or low reactivity of the amine.
Use a milder reducing agent if not already using NaBH(OAc)₃. Control the stoichiometry of the aldehyde.
Difficult Purification
Close polarity of starting material and product.
Optimize the eluent system for column chromatography. Consider derivatization for easier separation.
Conclusion
The reductive amination of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a critical transformation for the synthesis of valuable pharmaceutical compounds. By leveraging the selectivity of sodium triacetoxyborohydride and carefully controlling the reaction conditions, the desired N-alkylation of the primary aromatic amine can be achieved with high efficiency. The detailed protocol and insights provided in this application note serve as a robust starting point for researchers and drug development professionals, enabling the successful synthesis of complex amine-containing molecules.
References
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
Mocci, R., et al. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
Preparation method of Delafloxacin and intermediates thereof.
Reductive amination of 1 with aniline using NaBH(OAc) 3 at room temperature. ResearchGate. [Link]
Refining method of delafloxacin and intermediate thereof.
Top 10 Facts About Intermediate Of Delafloxacin You Need to Know? Autech. [Link]
Elangovan, S., et al. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
Intermediate of delafloxacin and preparation method thereof.
Synthesis of delafloxacin by Abbot Labs. ResearchGate. [Link]
Myers, A. G. Reductive Amination. Harvard University. [Link]
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]
A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified P. ChemRxiv. [Link]
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
Thakore, R. R., et al. Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Peptide coupling reactions using the aniline amine of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Executive Summary & Strategic Analysis This technical guide details the protocols for effecting peptide coupling (amide bond formation) utilizing the aniline amine of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol . This spec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This technical guide details the protocols for effecting peptide coupling (amide bond formation) utilizing the aniline amine of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol .
This specific substrate presents a "perfect storm" of synthetic challenges for medicinal chemists:
Electronic Deactivation: The fluorine atom at the 4-position is an electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen via inductive effects (
).
Steric Ortho-Clash: The pyrrolidine ring at the 1-position (ortho to the amine) creates substantial steric bulk. The
-aryl bond allows for rotamers that can shield the aniline nitrogen from approaching activated electrophiles.
Chemoselectivity (The Hydroxyl Trap): The secondary alcohol on the pyrrolidine ring (position 3) competes as a nucleophile. While amines are typically more nucleophilic than alcohols (
), the deactivation of this specific aniline significantly narrows the reactivity gap, increasing the risk of ester formation (O-acylation).
Strategic Decision Matrix
To navigate these challenges, we employ a tiered approach. Method A uses high-activity uronium reagents (HATU) enhanced with HOAt to overcome steric barriers. Method B utilizes Propylphosphonic Anhydride (T3P), a reagent known for superior chemoselectivity and performance with weak nucleophiles.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate difficulty and observed side reactions.
Mechanistic Grounding
Why Standard Reagents (EDC/HOBt) Fail
Standard carbodiimide couplings (EDC/NHS or EDC/HOBt) rely on the formation of an
-acylisourea intermediate. For electron-deficient anilines, the rate of amine attack on this intermediate is often slower than the rate of hydrolysis or rearrangement to -acylurea (a dead-end byproduct). Furthermore, the bulky pyrrolidine group blocks the trajectory required for the amine to attack standard active esters.
The HATU/HOAt Advantage
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an OAt-active ester.[1] The nitrogen atom in the pyridine ring of the OAt leaving group provides a "neighboring group effect" (anchimeric assistance), coordinating with the incoming amine and effectively pulling it towards the carbonyl center. This is critical for overcoming the steric hindrance of the ortho-pyrrolidine.
The T3P Advantage
T3P (Propylphosphonic Anhydride) forms a highly reactive mixed anhydride. It is particularly effective for anilines because the reaction is driven by the release of a water-soluble cyclic phosphonate byproduct. Crucially, T3P reactions are often cleaner, showing lower rates of epimerization and—vital for this substrate—lower rates of background O-acylation compared to uronium salts.
Experimental Protocols
Protocol A: High-Activity Coupling (HATU/HOAt)
Best for: Coupling with aliphatic acids or when reaction speed is critical.
HOAt (0.5 equiv) Note: Added to boost rate for sterically hindered amines.
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M - 0.2 M)
Procedure:
Activation: In a dry vial purged with nitrogen, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.
Add HATU (1.2 equiv) and HOAt (0.5 equiv).
Add DIPEA (1.0 equiv only at this stage) and stir at 0°C for 10 minutes. Pre-activation ensures the active ester is formed before the weak amine is introduced.
Coupling: Add the Amine (1.0 equiv) dissolved in minimal DMF.
Add the remaining DIPEA (2.0 equiv).
Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
Monitoring: Check LCMS. Look for the product mass [M+H]+.
Critical Check: If you see a mass of [M + Acid - 18], this indicates Ester formation (O-acylation) rather than Amide.
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.
Protocol B: Chemoselective Coupling (T3P)
Best for: Preventing O-acylation and coupling with hindered aromatic acids.
T3P (50% w/w solution in EtOAc or DMF) (2.0 - 3.0 equiv)
Pyridine or N-Methylmorpholine (NMM) (3.0 - 4.0 equiv) Note: Pyridine often works better than DIPEA with T3P for anilines.
Solvent: EtOAc, THF, or 2-MeTHF (Concentration: 0.1 M)
Procedure:
Dissolution: Charge a reaction vessel with the Carboxylic Acid (1.2 equiv), Amine (1.0 equiv), and solvent (EtOAc is preferred for ease of workup).
Base Addition: Add Pyridine (3.5 equiv). Cool the mixture to 0°C.
Reagent Addition: Dropwise add T3P solution (2.0 equiv). T3P is added last to minimize background hydrolysis.
Reaction: Stir at 0°C for 30 minutes, then warm to RT.
Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable and effective at elevated temperatures.
Workup: The byproduct of T3P is water-soluble.[1] Simply wash the organic layer with water (x2), 0.5M HCl (to remove pyridine), and brine.
Troubleshooting & Data Interpretation
Signal-to-Noise: Distinguishing N-Acyl vs O-Acyl
Due to the hydroxyl group on the pyrrolidine, you must verify the regiochemistry of the product.
Observation (LCMS/NMR)
Diagnosis
Remediation
Mass [M+H]+ matches target
Likely Success
Confirm with NMR. Amide protons typically appear at 8.0–10.0 ppm (broad singlet).
Mass matches, but retention time shifts
O-Acylation (Ester)
Ester protons on the pyrrolidine ring will shift downfield (~1 ppm) in ¹H NMR compared to the starting material. Switch to Protocol B (T3P) or protect -OH with TBS.
Mass [M+H]+ corresponds to SM
No Reaction
The aniline is too deactivated. Use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to convert the acid to an acid chloride in situ before adding the amine.
Double Acylation (Mass + Acid)
N,O-Diacylation
Reduce equivalents of acid and coupling reagent. Lower temperature to 0°C.
Visualization of Competitive Pathways
Figure 2: Competitive reaction pathways. Path A is favored by using polar aprotic solvents and HOAt/T3P. Path B is minimized by avoiding strong bases (like NaH) and high temperatures.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link
Bachems. (2024).[1][2][3][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link
Archibald, T. G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[5][6] Organic & Biomolecular Chemistry. Link
Topic: Scalable Manufacturing Methods for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol Intermediates
An Application Note for Process Development Chemists Abstract The 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol scaffold is a critical pharmacophore found in several developmental and approved drug candidates. Its synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Process Development Chemists
Abstract
The 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol scaffold is a critical pharmacophore found in several developmental and approved drug candidates. Its synthesis on an industrial scale presents significant challenges, particularly in controlling stereochemistry, ensuring regioselectivity, and maintaining a high degree of purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust and scalable manufacturing process for this key intermediate. We will explore viable synthetic strategies, detail optimized protocols for key transformations, and discuss critical process parameters essential for successful scale-up from the laboratory to pilot plant production.
Introduction: Strategic Importance of the Target Molecule
The pyrrolidine moiety is a foundational structural motif in a vast number of FDA-approved pharmaceuticals.[1][2] Specifically, chiral 3-hydroxypyrrolidine serves as a versatile building block, offering multiple points for chemical modification to fine-tune the electronic and steric properties of a molecule. The incorporation of a 2-amino-4-fluorophenyl group introduces specific hydrogen bonding capabilities and metabolic stability, making the title compound a highly valuable intermediate in modern medicinal chemistry.
The primary challenge in its manufacture is not merely achieving the synthesis but doing so in a manner that is cost-effective, safe, high-yielding, and environmentally sustainable—a prerequisite for any commercially viable Active Pharmaceutical Ingredient (API) program.[3] Conventional laboratory-scale syntheses often rely on reagents and methodologies that are unsuitable for large-scale production due to safety concerns (e.g., sodium azide, DAST), prohibitive costs, or complex purification requirements.[4] This guide, therefore, focuses on strategies that prioritize process robustness and scalability.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to three key building blocks. The chosen forward synthesis must prioritize a convergent approach to maximize overall yield and simplify purification logistics.
Figure 2: Workflow for the synthesis of (S)-Pyrrolidin-3-ol.
Protocol: Synthesis of (S)-2-Amino-1,4-butanediol from (S)-Malic Acid
This protocol details the initial, scalable steps toward the chiral pyrrolidine core.
Materials:
(S)-Malic Acid
Ethanol (anhydrous)
Thionyl Chloride (SOCl₂)
Ammonia (7N solution in Methanol)
Sodium Borohydride (NaBH₄)
Iodine (I₂)
Tetrahydrofuran (THF, anhydrous)
Procedure:
Esterification: Charge a reactor with (S)-Malic Acid (1.0 eq) and anhydrous ethanol (5 vol). Cool to 0-5 °C. Slowly add thionyl chloride (2.2 eq) subsurface, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until GC analysis shows complete conversion. Concentrate the mixture under vacuum to afford crude Diethyl (S)-malate.
Amidation: Dissolve the crude diester in methanol (3 vol). Cool to 0-5 °C and slowly add a 7N solution of ammonia in methanol (5.0 eq). Seal the reactor and stir at room temperature for 48 hours. Monitor by HPLC. Upon completion, concentrate under vacuum to obtain crude (S)-Malic Diamide as a solid.
Reduction: Suspend the crude diamide (1.0 eq) in anhydrous THF (10 vol). Cool to 0 °C. Add sodium borohydride (4.0 eq) portion-wise. In a separate vessel, prepare a solution of iodine (2.0 eq) in THF (2 vol). Add the iodine solution dropwise to the reactor, maintaining the temperature below 10 °C. A vigorous reaction with hydrogen evolution will occur. After the addition is complete, heat the reaction to reflux for 12-18 hours.
Workup & Isolation: Cool the reaction to room temperature and quench by the slow addition of methanol, followed by 3N HCl to adjust the pH to ~1-2. Stir for 1 hour. Adjust the pH to >12 with 50% NaOH solution. Extract the aqueous layer with dichloromethane (3 x 5 vol). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under vacuum to yield (S)-2-Amino-1,4-butanediol.
Part II: SNAr Coupling and Nitro Reduction
The subsequent steps involve coupling the chiral amine with the aromatic system, followed by the final reduction.
Protocol: Synthesis of (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-ol
Rationale: A nucleophilic aromatic substitution (SNAr) is an efficient C-N bond-forming reaction. Using 1,4-difluoro-2-nitrobenzene or 1-bromo-4-fluoro-2-nitrobenzene as the starting material provides a highly activated position for substitution by the secondary amine of pyrrolidin-3-ol. The fluorine ortho to the nitro group is significantly more activated than the fluorine para to it. We use a strong, non-nucleophilic base to deprotonate the pyrrolidinol hydroxyl group minimally while facilitating the amine's nucleophilic attack.
Materials:
(S)-Pyrrolidin-3-ol (1.0 eq)
1-Bromo-4-fluoro-2-nitrobenzene (1.05 eq)
Potassium Carbonate (K₂CO₃, 2.5 eq)
Dimethyl Sulfoxide (DMSO)
Procedure:
Charge a reactor with (S)-Pyrrolidin-3-ol, 1-Bromo-4-fluoro-2-nitrobenzene, and potassium carbonate in DMSO (8 vol).
Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by HPLC for the disappearance of the starting materials.
Upon completion, cool the reaction mixture to room temperature and add water (10 vol).
The product will often precipitate. If not, extract the aqueous phase with ethyl acetate (3 x 5 vol).
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under vacuum.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/water) to yield (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-ol with high purity.
Protocol: Reduction to 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Rationale: Catalytic hydrogenation is the preferred method for nitro group reduction on a large scale due to its high efficiency, clean conversion, and generation of water as the only byproduct. Palladium on carbon (Pd/C) is a robust and effective catalyst for this transformation.
Charge a hydrogenation reactor with the nitro-intermediate and methanol (10 vol).
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain a temperature of 25-35 °C.
Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).
Depressurize the reactor and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
Concentrate the filtrate under vacuum to yield the final product, 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol. This product is often a solid and can be further purified by crystallization if necessary.
Process Parameters and Data Summary
Successful scaling requires careful control over key parameters. The following table summarizes typical targets for this synthetic sequence.
Step
Key Transformation
Typical Yield
Purity (HPLC)
Critical Parameters
1
Malic Acid → Diamide
85-95%
>95%
Temperature control during SOCl₂ addition; Reaction time for amidation.
2
Diamide → Amino Diol
70-80%
>90%
Controlled addition of iodine solution; Effective quenching.
3
Cyclization & Deprotection
65-75% (over 2 steps)
>98%
Choice of cyclization conditions; Complete deprotection.
4
SNAr Coupling
90-98%
>99% (after cryst.)
Solvent purity (anhydrous); Temperature control; Base stoichiometry.
5
Nitro Reduction
>98%
>99.5%
Catalyst loading and activity; Hydrogen pressure; Efficient filtration.
Conclusion
This application note outlines a scalable and robust manufacturing route for the key pharmaceutical intermediate 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol. By selecting a convergent strategy that begins with an inexpensive chiral pool starting material and employs reliable, high-yielding chemical transformations such as SNAr coupling and catalytic hydrogenation, this process is well-suited for industrial production. Careful control of the detailed process parameters is essential to ensure high yield and purity, meeting the stringent requirements of API manufacturing.
References
Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
Process development of fluorinated-pyrrolidin analogue. Memo, organic-chemistry.org. [Link]
Discovery of ambiphilic reagents for the synthesis of chiral pyrrolidines. Morressier. [Link]
Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, National Center for Biotechnology Information. [Link]
Application Note: A Systematic Approach to the Crystallization of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol Salts for Pharmaceutical Development
Introduction The crystallization of an Active Pharmaceutical Ingredient (API) is a critical manufacturing step that dictates its purity, stability, bioavailability, and overall manufacturability.[1][] For amine-containin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The crystallization of an Active Pharmaceutical Ingredient (API) is a critical manufacturing step that dictates its purity, stability, bioavailability, and overall manufacturability.[1][] For amine-containing compounds like 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, salt formation is a widely employed strategy to enhance physicochemical properties such as solubility and stability, which are often suboptimal in the freebase form.[3] However, the introduction of a salt-forming counter-ion adds complexity to the crystallization process, often leading to the formation of multiple crystalline forms known as polymorphs, as well as solvates or hydrates.[4][5]
Different solid forms of the same API can exhibit distinct physical properties, potentially impacting the final drug product's performance and regulatory approval.[6] Therefore, a systematic and robust approach to developing a crystallization process is paramount. This guide provides a comprehensive framework and detailed protocols for the crystallization of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol salts, designed for researchers and drug development professionals. We will explore common crystallization techniques, explain the rationale behind key process parameters, and detail the analytical methods required to characterize the resulting solid forms.
Foundational Principles: Salt Selection and the Polymorphic Landscape
1.1. Rationale for Salt Formation
The target molecule, 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, possesses a basic pyrrolidine nitrogen, making it an ideal candidate for salt formation with various acids. The primary goals of forming a salt are typically to:
Enhance Aqueous Solubility: Salts are generally more soluble in water than their corresponding freebases, which can improve dissolution rates and bioavailability.[3]
Improve Stability: Crystalline salts are often more chemically and physically stable than the amorphous freebase, leading to a longer shelf life.[]
Facilitate Purification and Handling: Crystalline materials are easier to isolate, purify, and handle in a manufacturing environment.[7]
Commonly screened counter-ions include inorganic acids (e.g., hydrochloric, sulfuric, phosphoric) and organic acids (e.g., methanesulfonic, p-toluenesulfonic, benzenesulfonic, tartaric, succinic). The selection is guided by the pKa of the API and the counter-ion, as well as the desired properties of the final salt.
1.2. The Importance of Polymorph Screening
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[4][5] Since different polymorphs can have different stabilities and solubilities, it is a regulatory requirement to identify the most stable form and control the polymorphic form throughout the drug product's lifecycle.[8] A comprehensive polymorph screen, employing a wide range of solvents and crystallization conditions, is essential to map the solid-state landscape of a new salt.[9][10][11]
General Workflow for Crystallization Method Development
The development of a robust crystallization process follows a logical progression from broad screening to fine-tuned optimization. The goal is to identify conditions that consistently produce the desired crystalline form with the required purity and physical attributes (e.g., particle size, morphology).
Caption: Workflow for Crystallization Process Development.
Experimental Protocols for Crystallization Screening
The following protocols describe common, effective methods for screening crystallization conditions for novel salts of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol.
Protocol 3.1: Cooling Crystallization
This technique is effective for salts whose solubility is highly dependent on temperature.[1]
Principle: A saturated or near-saturated solution of the salt is prepared at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent crystallization.
Methodology:
Add the salt (e.g., 100 mg) to a vial containing a stir bar.
Add a selected solvent (e.g., isopropanol, acetonitrile, or ethyl acetate) dropwise at an elevated temperature (e.g., 50-60 °C) with stirring until the solid is fully dissolved.
Slowly cool the solution to room temperature over several hours (a programmable heating/cooling block is ideal). A slower cooling rate generally favors the growth of larger, more stable crystals.[12]
If no crystals form, transfer the vial to a refrigerator (4 °C) for 24-48 hours.
Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analyze the solid form using the characterization methods described in Section 4.
Scientist's Note: The choice of solvent is critical. A good solvent will show a significant difference in solute solubility between the high and low-temperature points.
Protocol 3.2: Antisolvent Crystallization
This is a powerful technique for salts that are highly soluble in one solvent but poorly soluble in another miscible solvent.[1][13]
Principle: The salt is dissolved in a "good" solvent to form a concentrated solution. A second, miscible "antisolvent" in which the salt is poorly soluble is then added, causing the solubility of the salt in the mixture to drop and inducing crystallization.[14]
Methodology:
Dissolve the salt (e.g., 100 mg) in a minimal amount of a "good" solvent (e.g., methanol, DMSO) at room temperature.
Slowly add an antisolvent (e.g., water, toluene, heptane) dropwise while vigorously stirring the solution.
Continue adding the antisolvent until turbidity persists, indicating the onset of nucleation.
Add a small additional volume of antisolvent and allow the suspension to stir for several hours to ensure complete crystallization.
Isolate the solids by filtration, wash with the antisolvent, and dry under vacuum.
Characterize the resulting solid form.
Scientist's Note: The rate of antisolvent addition is a critical parameter. Slow addition helps control supersaturation, which can lead to larger crystals and better control over the polymorphic form.[15]
This method is the gold standard for determining the most thermodynamically stable polymorph under a given set of conditions.[16]
Principle: A suspension (slurry) of the solid salt is stirred in a solvent in which it is sparingly soluble. Over time, any less stable (metastable) forms will dissolve and re-precipitate as the most stable form, driven by the solubility difference between the forms.[9][16]
Methodology:
Place an excess of the solid salt (or a mixture of known polymorphs) in a vial with a stir bar.
Add a solvent (or solvent/antisolvent mixture) until a mobile slurry is formed.
Seal the vial and stir the slurry at a constant temperature (e.g., 25 °C or 50 °C) for an extended period (typically 3-7 days).
Periodically sample a small amount of the solid, dry it, and analyze by XRPD to monitor for any phase transformations.
Once the XRPD pattern remains unchanged between time points, the system has likely reached equilibrium.
Isolate and characterize the final solid form.
Scientist's Note: This method relies on solution-mediated transformation. The choice of solvent should allow for slight solubility to facilitate the dissolution/re-precipitation process without fully dissolving the material.
Characterization of Crystalline Forms
Characterizing the solid form produced by each experiment is essential to understand the polymorphic landscape and select a lead candidate for development.[10][17] A combination of analytical techniques provides a comprehensive picture of the material's properties.
Caption: Key Techniques for Crystalline Form Characterization.
Protocol 4.1: X-Ray Powder Diffraction (XRPD)
XRPD is the primary technique for identifying and differentiating crystalline forms.[18][19] Each polymorph has a unique crystal lattice, which results in a characteristic "fingerprint" diffraction pattern.[20]
Principle: X-rays are diffracted by the ordered planes of atoms in a crystal lattice. The angles and intensities of the diffracted X-rays are measured to produce a pattern unique to that crystalline arrangement.
Methodology:
Gently grind a small amount of the dried crystalline sample (2-5 mg) to ensure random orientation of the crystallites.
Mount the powdered sample on a zero-background sample holder.
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a modern diffractometer.
Compare the resulting patterns from different crystallization experiments to identify unique forms (polymorphs) or mixtures.
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events like melting and phase transitions.[21][22]
Principle: Different polymorphs often have distinct melting points and enthalpies of fusion.[23] Metastable forms may also exhibit exothermic transitions to more stable forms upon heating.
Methodology:
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and seal it.
Place the pan in the DSC cell alongside an empty reference pan.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Record the heat flow versus temperature to generate a thermogram.
Analyze the thermogram for endothermic events (melting) and exothermic events (crystallization, solid-solid transitions).
Protocol 4.3: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to determine the amount of volatile content (solvent or water).[24][25]
Principle: When a solvate or hydrate is heated, the bound solvent/water is driven off, resulting in a quantifiable mass loss at a specific temperature range.
Methodology:
Weigh 3-5 mg of the sample into a TGA pan.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Record the mass loss as a function of temperature.
Calculate the percentage of mass lost to determine the stoichiometry of the solvate or hydrate.
Data Summary and Interpretation
Systematically organizing the data from various screening experiments is crucial for selecting the optimal form. A summary table allows for direct comparison of the outcomes.
Experiment Type
Solvent System
Conditions
Resulting Form (Hypothetical)
Key Characteristics (from DSC/TGA)
Cooling
Isopropanol
60°C to 4°C
Form I (Anhydrate)
Sharp melt at 185 °C. No weight loss on TGA.
Antisolvent
Methanol / Water
Room Temp
Form II (Hydrate)
Broad endotherm ~80-100°C, melts at 162 °C. TGA shows 4.5% weight loss (monohydrate).
Antisolvent
Methanol / Toluene
Room Temp
Form I (Anhydrate)
Sharp melt at 185 °C. No weight loss on TGA.
Slurry
Acetonitrile
7 days, 25°C
Form I (Anhydrate)
Sharp melt at 185 °C. Confirmed as the thermodynamically stable form at 25°C.
Slurry
Ethyl Acetate / Water (95:5)
7 days, 25°C
Form II (Hydrate)
Melts at 162 °C. Stable hydrate form in the presence of water.
In this hypothetical example, Form I appears to be the stable anhydrous form, while Form II is a stable hydrate that forms in the presence of water. This information is critical for guiding the development of a scalable manufacturing process and for formulation design.
Conclusion
The development of a crystallization process for a novel pharmaceutical salt like 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a multi-faceted endeavor that requires a systematic, science-driven approach. By employing a variety of crystallization techniques—including cooling, antisolvent, and slurry methods—and thoroughly characterizing the resulting solids with XRPD, DSC, and TGA, researchers can effectively map the solid-state landscape of the API. This foundational knowledge enables the selection of the most stable and developable crystalline form and the design of a robust, reproducible manufacturing process, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
IUCr Journals. (n.d.). Applications of X-ray Powder Diffraction in Pharmaceutical Industry.
Mettler-Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
Malvern Panalytical. (n.d.). X-ray diffraction for pharmaceutical development.
AZoM. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
Bolla, G., & Nangia, A. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs.
ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
Particle Analytical. (n.d.). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection.
All About Drugs. (n.d.). Crystallization.
H&M Analytical Services. (n.d.). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M.
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
BIA. (n.d.). Crystallisation in pharmaceutical processes.
Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
CD Formulation. (n.d.). API Physical & Chemical Characterization.
BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
Organic Process Research & Development. (n.d.). Specialized Solid Form Screening Techniques.
European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services.
Labinsights. (2023, May 8). Crystallinity Determination for API Development.
Lonza. (n.d.). Early Solid Form Screening To Guide Drug Substance Through Drug Product Development.
Outsourced Pharma. (2024, October 8). Analytical Testing–Accurate And Complete Characterization Of Your API To Maximize Bioavailability.
ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
BOC Sciences. (n.d.). Thermogravimetric Analysis Service for Material Testing.
NIH. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
YouTube. (2025, November 24). Crystallization Strategies for API Development and Scale Up.
ResearchGate. (n.d.). An evaluation of salt screening methodologies.
NIH. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
NIH. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules.
Technical Support Center: Optimization of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol Synthesis
Executive Summary The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol presents a classic challenge in nucleophilic aromatic substitution ( ) regioselectivity and chemoselective reduction.[1] Low yields in this wor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol presents a classic challenge in nucleophilic aromatic substitution (
) regioselectivity and chemoselective reduction.[1] Low yields in this workflow are typically caused by three specific failure modes:
The "Isomer Trap": Using the wrong difluoronitrobenzene starting material, leading to the 5-fluoro isomer.
Defluorination: Loss of the fluorine atom during the nitro-reduction step due to over-active hydrogenation catalysts.
Workup Losses: The high water solubility of the amino-pyrrolidinyl product leading to poor extraction recovery.
This guide provides a self-validating protocol to correct these issues.
Part 1: The Critical
Step (Regiocontrol)
The Problem: Users often report obtaining the wrong isomer or a mixture of products.
The Root Cause: Incorrect starting material selection based on intuitive but flawed regiochemistry assumptions.
To synthesize 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol (where the fluorine is para to the pyrrolidine and meta to the amine), you must use 2,5-Difluoronitrobenzene , not 2,4-difluoronitrobenzene.[1]
RT. (Avoid heating initially to prevent bis-substitution).[1]
Troubleshooting Q&A:
Q: Why is the yield low even when using 2,5-difluoronitrobenzene?A: Check your base. If using inorganic bases like
in DMF, the heterogeneous nature can slow the reaction, leading to degradation. Switch to DIPEA (Diisopropylethylamine) in DMSO . The homogeneous conditions ensure rapid consumption of the starting material before side reactions occur.
Q: Can I use ethanol as a solvent?A: It is not recommended. Protic solvents like ethanol can solvate the nucleophile (pyrrolidine), reducing its nucleophilicity (hydrogen bonding). Polar aprotic solvents (DMSO, NMP) leave the nucleophile "naked" and more reactive.
Part 2: The Reduction Step (Chemoselectivity)
The Problem: The nitro group is reduced to an amine, but the fluorine atom is also removed (hydrodehalogenation), yielding the non-fluorinated aniline.
The Root Cause: Palladium on Carbon (Pd/C) is too active toward Aryl-Fluorine bonds, especially in the presence of hydrogen gas.[1]
Optimized Protocol: Chemoselective Reduction
Method A: Hydrogenation (Scalable)
Catalyst:Platinum on Carbon, Sulfided (Pt/C-S) . The sulfur poisons the catalyst slightly, preventing the high-energy cleavage of the C-F bond while allowing Nitro reduction.[1]
Conditions:
(1 atm or balloon), MeOH, RT.
Method B: Dissolving Metal (Robust)
Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (
, 5 eq).
Solvent: EtOH/Water (3:1).
Temp: 70°C.
Mechanism: Single electron transfer (Bechamp reduction) is completely inert to Aryl-Fluorine bonds.[1]
Troubleshooting Q&A:
Q: I see a +1 product mass in LCMS. What is it?A: This is likely the hydroxylamine intermediate (
).[1] It indicates incomplete reduction. Increase reaction time or temperature. If using hydrogenation, ensure efficient stirring to break the gas-liquid boundary.[1]
Q: I lost my fluorine peak in NMR. Why?A: You likely used standard Pd/C. Aryl fluorides are susceptible to hydrogenolysis. Switch to Fe/
immediately to salvage the batch integrity.
Part 3: Isolation & Purification
The Problem: The product is an amino-alcohol.[1] It is amphoteric and highly polar, leading to poor recovery during aqueous extraction.
The Solution: "Salting Out" and specific solvent cocktails.
Optimized Workup Protocol
Basify: Ensure the aqueous layer is pH > 12 (using NaOH) to suppress the protonation of the aniline and pyrrolidine nitrogen.
Saturation: Saturate the aqueous phase with NaCl (brine). This reduces the solubility of the organic product in water.
Extraction Solvent: Do not use pure Ethyl Acetate. Use DCM : Isopropanol (3:1) . The alcohol component helps pull the polar product out of the aqueous phase.
Visual Workflow: Pathway Logic
The following diagram illustrates the decision matrix for synthesis, highlighting the critical divergence point that determines isomeric purity.
Caption: Decision tree showing how starting material selection and reduction conditions dictate the final product identity.
Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from [Link]
Sythana, S. K., et al. (2014).[2] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[1][2][3][4] Organic Process Research & Development.[2][3] (Demonstrates the sensitivity of difluoro-nitro substrates). Retrieved from [Link]
FDA Access Data. Larotrectinib (Vitrakvi) Chemistry Review. (Reference for industrial handling of similar fluorinated pyrrolidine scaffolds). Retrieved from [Link]
Reasoning: The RDS is the nucleophilic attack by pyrrolidine to form the anionic Meisenheimer complex. Fluorine is the most electronegative atom; it inductively stabilizes this transition state more effectively than other halogens, lowering the activation energy [1][2].[3]
Action: If your reaction with an aryl chloride is sluggish at 100°C, switching to an aryl fluoride can often allow the reaction to proceed at room temperature.
B. Solvent Thermodynamics
Pyrrolidine is a secondary amine with moderate steric bulk. To maximize its nucleophilicity, you must strip away its solvation shell.
, ) well but leave the nucleophile (pyrrolidine) and the anionic intermediate "naked" and reactive.
Explicit Solvation: Recent computational studies suggest DMSO molecules actively participate in the transition state entropy, stabilizing the charge distribution of the intermediate [3].
C. Regioselectivity Rules
When multiple leaving groups exist (e.g., 2,4-dichloropyrimidine), pyrrolidine will attack based on electronic activation first, and sterics second.
Rule: The position most electron-deficient (ortho/para to the strongest EWG) reacts first.
Exception: If the "electronic" position is flanked by bulky groups, pyrrolidine (being cyclic and somewhat bulky) may divert to the less hindered position.
Troubleshooting Scenarios (Q&A)
Scenario A: "My reaction is stuck at ~20% conversion."
Diagnosis: The equilibrium is unfavorable, or the leaving group is too poor for the reaction temperature.
Solution:
The "KF on Alumina" Trick: If using an aryl chloride, add Potassium Fluoride (KF) supported on Alumina. This performs an in situ Halex reaction, swapping Cl for F, which then rapidly reacts with pyrrolidine.
Concentration:
is bimolecular. Doubling the concentration of reactants quadruples the rate. Run the reaction as concentrated as possible (1M - 2M).
Microwave Irradiation:
reactions have high activation barriers. Microwave heating (120–150°C for 10-30 mins) is often superior to overnight reflux.
Scenario B: "I see a byproduct with Mass M+18."
Diagnosis: Hydrolysis of the aryl halide to a phenol.
Causality: Polar aprotic solvents (DMSO/DMF) are hygroscopic. At high temperatures, trace water competes with pyrrolidine as a nucleophile (
is a better nucleophile than neutral pyrrolidine).
Solution:
Use anhydrous solvents (stored over molecular sieves).
Increase the equivalents of pyrrolidine (3–5 eq). Pyrrolidine can act as a "sacrificial base" to scavenge protons, but if water is present, you must outcompete it kinetically.
Scenario C: "Regioselectivity is poor (Mixture of isomers)."
Diagnosis: The temperature is too high, eroding the energy difference between the two transition states.
Solution:
Kinetic Control: Lower the temperature to 0°C or -78°C and add the pyrrolidine dropwise.
Solvent Switch: Change from DMF to THF (if solubility permits). Less polar solvents often enhance regioselectivity by tightening the transition state geometry.
Standard Operating Procedure (SOP)
Objective: Nucleophilic displacement of Aryl Fluoride/Chloride with Pyrrolidine.
Materials
Substrate: 1.0 equiv (Aryl Halide with EWG).
Nucleophile: Pyrrolidine (2.5 – 3.0 equiv). Note: Excess acts as the base.
Solvent: Anhydrous DMSO or DMF (0.5 M concentration).
Base (Optional): DIPEA (Diisopropylethylamine) if limiting pyrrolidine to 1.1 equiv.
Protocol
Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon.
Dissolution: Dissolve the Aryl Halide in anhydrous DMSO.
Addition: Add DIPEA (if using) followed by Pyrrolidine dropwise at Room Temperature (RT).
Why? Exotherms can degrade sensitive substrates.
Reaction: Stir at RT. Monitor by TLC/LCMS at 1 hour.
Checkpoint: If <10% conversion, heat to 60°C. If still slow, heat to 100°C.
Why? Pyrrolidine is a base. The acid wash protonates unreacted pyrrolidine, rendering it water-soluble and keeping it in the aqueous layer. The product (tertiary amine) usually remains in the organic layer unless it is extremely basic [4].
. Note that the formation of the Meisenheimer complex is the rate-determining step, heavily influenced by the electronegativity of the leaving group (F).
References
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[1][2][3][8]Link
Purifying 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol via column chromatography
Technical Support Center: Purification of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol Topic: Purification of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol via Flash Column Chromatography Document ID: TSC-PUR-2024-08 Audience:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Topic: Purification of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol via Flash Column Chromatography
Document ID: TSC-PUR-2024-08
Audience: Medicinal Chemists, Process Chemists, Purification Specialists[1]
Molecule Profile & Physicochemical Challenges
Before selecting a method, you must understand the specific behavior of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol on silica gel.[1] This is not a standard aliphatic amine; it is an electron-rich o-phenylenediamine derivative with an additional polar hydroxyl group.[1]
Feature
Chemical Implication
Chromatographic Consequence
Structure
o-Phenylenediamine core
High Oxidation Risk: These compounds are prone to air-oxidation (turning brown/purple) on the column, especially on acidic silica.[1]
Basicity
Aniline-type nitrogens (pKa ~4–6)
Tailing: While less basic than aliphatic amines, the dual H-bond donors (NH₂, OH) cause strong adsorption to silanol groups.[1]
Polarity
Hydroxyl (-OH) + Primary Amine (-NH₂)
High Polarity: Requires polar mobile phases.[1] Unlikely to elute well with Hexane/EtOAc alone.[1]
Method Development: The "Golden Standard" Protocol
For this specific substrate, standard acidic silica gel can catalyze decomposition. The following protocol utilizes a basified mobile phase to neutralize the silica surface and ensure stability.
Step 1: TLC Solvent Screening
Do not guess the gradient.[1] Perform TLC analysis using these two specific systems to determine elution strength.
System A (Moderate Polarity): 50% Ethyl Acetate in Hexane.
System B (High Polarity): 10% Methanol in Dichloromethane (DCM) containing 1% Triethylamine (TEA).
Decision Logic:
If Rf > 0.3 in System A: Use a Hexane/EtOAc gradient (0% → 100%).
If Rf < 0.2 in System A (Most Likely): Use System B. Proceed to the DCM/MeOH Protocol below.
Step 2: The DCM/MeOH Protocol (Recommended)[1]
Stationary Phase: Standard Flash Silica Gel (40–63 µm).
Mobile Phase Modifiers: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).
The Gradient:
Column Pre-treatment (Critical): Flush the column with 3 CV (Column Volumes) of DCM containing 1% TEA . This "deactivates" the acidic silanol sites before your compound touches the silica.[1]
Equilibration: Flush with 100% DCM to remove excess free amine.[1]
Note: Maintain 0.5% TEA throughout the run if streaking persists.[1]
Expert Insight: For o-phenylenediamines containing hydroxyl groups, Ammonium Hydroxide (NH₄OH) is often superior to TEA because it is more polar and suppresses ionization of the -OH group.[1] If TEA fails, switch to: DCM : MeOH : NH₄OH (90 : 9 : 1) .
Troubleshooting Guide (FAQ)
Q1: My compound turns brown/purple on the silica column. What is happening?
Diagnosis: Oxidative Decomposition.[1]
o-Phenylenediamines are highly susceptible to oxidation, a process catalyzed by the acidic surface of silica gel and trapped oxygen.[1]
Corrective Action:
Switch Stationary Phase: Use Neutral Alumina or Amine-Functionalized Silica .[1] These surfaces lack the acidic protons that catalyze oxidation.[1]
Speed: Perform a "Rapid Filtration" column.[1] Use a short, wide column and elute the compound in <10 minutes.[1]
Degassing: Sparge your solvents with Argon/Nitrogen for 15 minutes before the run.[1]
Q2: The product elutes as a broad streak (tailing) spanning 10+ fractions.
Diagnosis: Silanol Interaction.
The hydroxyl group (-OH) and the primary amine (-NH₂) are hydrogen-bonding with the silica surface.[1]
Corrective Action:
Increase Modifier Load: Increase TEA concentration to 2%.
Switch Solvent: Change the mobile phase to DCM : Isopropanol (IPA) . IPA is a stronger hydrogen-bond donor than MeOH and can better compete for silanol sites, sharpening the peak.[1]
Q3: I see two spots on TLC, but they merge on the column.
Diagnosis: "Apparent" Separation vs. Load Capacity.
Your compound likely has a chiral center (pyrrolidin-3-ol).[1] If you are separating diastereomers, the separation factor (
) is small.
Corrective Action:
Reduce Loading: Load <1% of the silica mass (e.g., 100mg compound on a 12g column).
Change Selectivity: Replace Methanol with Acetone or Acetonitrile in the DCM mixture.[1] These solvents have different dipole moments and can alter the separation selectivity between the impurity and the target.[1]
Visualization: Workflow Decision Tree
The following diagram illustrates the logical flow for selecting the correct purification parameters based on your initial TLC results.
Figure 1: Decision tree for solvent selection and troubleshooting based on compound behavior.[1]
Data Summary: Solvent System Efficacy
Solvent System
Composition
Suitability
Notes
DCM / MeOH
95:5
High
Standard starting point.[1] Requires TEA to prevent tailing.[1]
DCM / MeOH / NH₄OH
90:9:1
Excellent
"Lower layer" system.[1] Best for very polar/streaking amines.[1]
EtOAc / Hexane
50:50
Low
Only works if the Fluorine atom significantly reduces polarity (unlikely).
DCM / Isopropanol
90:10
Good
Alternative if MeOH causes co-elution with impurities.[1]
References
Teledyne ISCO. (2012).[1] Flash Chromatography Guide: Purification of Amines. Retrieved from [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Retrieved from [Link]
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO).[2] University of Wisconsin-Madison.[1] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CHIRAL-SUP-2024-001
Subject: Method Development & Troubleshooting for Aminopyrrolidinol Enantiomers
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary & Molecule Analysis
Welcome to the technical support hub. You are attempting to separate the enantiomers of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol . Before proceeding to the protocols, we must analyze the "personality" of your molecule to predict its chromatographic behavior.
Chemo-Structural Analysis
Chiral Center: The C3 position on the pyrrolidine ring (bearing the -OH group).
Basic Moieties:
Primary Aniline: The -NH₂ group at position 2 of the phenyl ring.
Tertiary Aniline: The pyrrolidine nitrogen attached to the phenyl ring.
Implication: While anilines are weaker bases than alkyl amines, the presence of the -OH group and the -NH₂ creates multiple sites for hydrogen bonding. This often leads to peak tailing due to interaction with residual silanols on the silica support.[1][2]
Electronic Effects: The 4-Fluoro substituent is electronegative, reducing the electron density of the aromatic ring. This affects
interactions with the Chiral Stationary Phase (CSP).[3][4]
Method Development Strategy (Workflow)
Do not rely on guesswork. Use this logic flow to systematically screen for the optimal separation conditions. We prioritize Polysaccharide-based CSPs (Amylose/Cellulose) due to their high success rate with functionalized aromatics.
Phase 1: The Screening Logic
Figure 1: Systematic screening workflow for chiral method development. Prioritize immobilized phases to allow for broader solvent compatibility.
Troubleshooting Guide: Specific Issues
Issue A: Severe Peak Tailing (
)
Symptom: The enantiomers elute, but the peaks are asymmetrical with long "tails," causing integration errors or overlap.
Root Cause: The basic amine groups (-NH₂) and the pyrrolidine nitrogen are interacting with acidic residual silanols (Si-OH) on the silica surface of the column [1].
Solution Protocol:
Add a Basic Modifier: You must use a basic additive in the mobile phase.
Standard: Add 0.1% Diethylamine (DEA) to the mobile phase premix.
Advanced: If DEA is insufficient, switch to 0.1% Ethanolamine . Ethanolamine is structurally similar to your analyte (amino-alcohol) and can more effectively mask the specific active sites.
Modifier
Concentration
Mechanism
Suitability for this Molecule
Diethylamine (DEA)
0.1% v/v
Blocks acidic silanols
High. Standard first choice.
Triethylamine (TEA)
0.1% v/v
Sterically bulky blocker
Medium. Good, but can be harder to remove if scaling up.
Ethanolamine
0.1% v/v
H-bond masking
High. Excellent for amino-alcohols like pyrrolidinols.
TFA (Acid)
0.1% v/v
Ion-pairing
Avoid. Unless using Polar Ionic Mode. Can damage coated columns if not careful.[5]
Issue B: Poor Resolution (
)
Symptom: Peaks are merging (valley does not touch baseline).
Root Cause: The selectivity factor (
) is too low. The CSP cannot distinguish the spatial arrangement of the 3-OH group effectively in the current solvent environment.
Solution Protocol:
Switch the Alcohol: If using Hexane/IPA (Isopropanol), switch to Hexane/Ethanol . Ethanol is a stronger hydrogen bond donor/acceptor and often changes the solvation shell around the chiral center, dramatically altering selectivity [2].
Use Immobilized Columns (IA, IC, IG):
Why? Immobilized columns allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate.
Action: Try Hexane / DCM / EtOH (50:30:20) . The chlorinated solvent (DCM) interacts uniquely with the 4-Fluoro group on your molecule, often providing the necessary "twist" to separate the enantiomers [3].
Issue C: Sample Solubility (Crashing Out)
Symptom: No peaks observed, or pressure spikes (inlet blockage).
Root Cause: 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is polar (OH/NH2) but has a lipophilic core. It may not dissolve well in pure Hexane.
Solution Protocol:
Sandwich Injection: Dissolve sample in 100% Ethanol. Inject. The sample plug is surrounded by the mobile phase.
Polar Organic Mode (POM):
Eliminate Hexane entirely.
Mobile Phase: 100% Acetonitrile (with 0.1% DEA) OR Acetonitrile / Methanol / DEA.
Columns: Chiralpak IA, IB, IC, and IG work exceptionally well in this mode for polar amines [4].
Detailed Experimental Protocols
Protocol 1: The "Golden" Screening Run
Use this as your starting point for this specific molecule.
Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).
Reasoning: The chlorinated selector of the IC column often interacts favorably with the fluorine atom on the analyte.
Mobile Phase: n-Hexane / Ethanol / DEA (80 : 20 : 0.1).
Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).
Temperature: 25°C.
Detection: UV at 254 nm (The phenyl ring provides good absorbance).
Sample Conc: 0.5 mg/mL in Ethanol.
Protocol 2: Handling "Memory Effects"
If you switch between basic (DEA) and acidic (TFA) additives, the column memory can ruin your separation.
Figure 2: Mandatory washing protocol when switching mobile phase additives to prevent peak broadening.
FAQ: Scalability & Preparative Concerns
Q: Can I scale this method to purify 5 grams of material?A: Yes, but solubility will be your bottleneck.
Guidance: In Normal Phase (Hexane-rich), solubility is low. Move to Polar Organic Mode (100% ACN or MeOH) . This increases solubility by 10-50x, allowing for higher loading per injection without "fronting" peaks.
Q: The 4-Fluoro group—does it risk defluorination?A: Generally, aryl fluorides are stable. However, avoid extremely high pH (>10) or harsh temperatures (>40°C) for extended periods. Standard chiral HPLC conditions (pH ~8-9 with DEA, 25°C) are perfectly safe.
Q: Which enantiomer elutes first?A: There is no universal rule. You must determine this empirically using a known standard or by coupling with a polarimeter (Chiral detector). However, on Amylose-based columns (AD/IA), the
-enantiomer often elutes before for simple amines, but the 3-OH group makes prediction unreliable.
References
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ Columns. Retrieved from [Link]
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for solvent switching effects).
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][4][6][7][8] Chemical Society Reviews, 37(12), 2593-2608. [Link]
Phenomenex. (2023). Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]
Disclaimer: Experimental conditions provided are based on theoretical application of chiral chromatography principles. Always perform a solvent compatibility test before introducing new solvents to your column.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: ANILINE-OX-PREV-01
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Prevention of oxidative degradation in electron-rich ortho-substituted anilines.[1]
Executive Summary: The "Ortho-Effect" Vulnerability
You are likely experiencing rapid discoloration (browning/blackening) of your material, 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol.[1] This is not a purity issue initially; it is an intrinsic stability issue.
The Root Cause:
Your molecule contains a 1,2-diamine motif on the phenyl ring. The pyrrolidine nitrogen at position 1 is a strong
-donor.[1] This significantly increases the electron density of the phenyl ring, lowering the oxidation potential of the primary amine at position 2.
Result: The aniline becomes "super-nucleophilic" and highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical cations, quinone imines, and eventual polymerization (tar formation).
Module 1: Immediate Troubleshooting (Triage)[1]
If you are currently observing degradation, consult this decision matrix immediately.
Modify. Flush column with 1% Triethylamine (TEA) in Hexanes before loading. Use 1% TEA in your eluent.
Loss of Mass on Rotavap
Sublimation or volatility (rare for this MW) OR oxidative decomposition under heat/vacuum.
Control. Limit bath temp to <30°C. Backfill with Argon, never air.
Module 2: The "Zero-Oxidation" Protocol[1]
To successfully handle this compound, you must treat it as you would a sensitive phenylenediamine.
Solvent Degassing (Mandatory)
Dissolved oxygen is the primary enemy. Simple sonication is insufficient.
Method A (Sparging): Bubble high-purity Argon through the solvent for 15-20 minutes using a dispersion tube.[1]
Method B (Freeze-Pump-Thaw): For small scale (<100 mg), perform 3 cycles of freeze-pump-thaw to ensure total oxygen removal.[1]
Additive Stabilization
If the amine is being stored in solution or subjected to long reaction times, add a radical scavenger.
Butylated Hydroxytoluene (BHT): Add 100-500 ppm.[1] It prevents the radical chain propagation step.
Ascorbic Acid: If in aqueous/polar media, 0.1 equivalents can act as a sacrificial antioxidant.
pH Control
The "Acid Shield": Protonated anilines (anilinium salts) are resistant to oxidation. If your workflow permits, isolate the compound as an HCl or TFA salt .
Procedure: Dissolve the free base in degassed Et2O/DCM. Add 1.1 eq of 4M HCl in Dioxane. Filter the precipitate under Argon.
Module 3: Visualization of Failure Modes
Understanding how the molecule dies is critical to preventing it. The diagram below illustrates the oxidative cascade you are fighting.
Figure 1: The oxidative degradation pathway of electron-rich anilines.[1] Note that the radical cation is the "point of no return."
Module 4: Purification & Isolation Strategy
The most common point of failure is chromatography. Silica gel is slightly acidic and often contains adsorbed oxygen and metal impurities (Iron) that catalyze oxidation.
Protocol: Neutralized Silica Chromatography
Slurry Preparation: Prepare silica slurry in your starting eluent (e.g., Hexane/EtOAc).
Neutralization: Add 1% Triethylamine (v/v) to the slurry. Stir for 5 minutes.
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.
Loading: Load your sample. Do not let the sample sit on the silica. Elute immediately.
Eluent: Maintain 0.5% - 1% TEA throughout the run to keep the aniline deprotonated and prevent "streaking" or oxidation on the column.
Alternative: Reverse Phase (C18)[1]
Mobile Phase: Water/Acetonitrile with 0.1% TFA .
Why: The acidic modifier keeps the aniline protonated (
), rendering it oxidation-resistant during the purification process.[1]
Workup: Lyophilize directly to obtain the stable TFA salt.
Module 5: Chemical Protection (The "Nuclear" Option)
If the free amine is too unstable for your specific reaction conditions, you must mask it.
Why: It is electron-withdrawing, which pulls density out of the ring and shuts down the oxidation pathway. It is orthogonal to the secondary alcohol (under controlled conditions).
Installation:
Reagent:
(1.0 eq), solvent: THF/Water or Dioxane.
Note: The aniline is more nucleophilic than the alcohol (usually), but the alcohol is present. Monitor carefully to avoid bis-protection (carbonate formation).[1] If carbonate forms, it can be cleaved selectively with mild base (LiOH) leaving the N-Boc intact.[1]
Frequently Asked Questions (FAQ)
Q: My sample turned purple overnight in the freezer. Is it ruined?A: Not necessarily. The color comes from highly conjugated quinoid impurities which have high extinction coefficients—meaning a tiny amount looks very dark. Check purity by LC-MS. If the main peak is still there, repurify using the "Neutralized Silica" protocol above.
Q: Can I dry this compound on a high-vacuum manifold?A: Yes, but ensure the manifold is backfilled with Argon, not air.[1] Also, ensure the compound is an oil or solid. If it is an oil, avoid heating it to speed up drying; heat accelerates the SET oxidation mechanism.
Q: Why does the literature for similar compounds not mention this instability?A: Many papers omit "trivial" handling details. Furthermore, if they isolated the compound as a salt (e.g., "dihydrochloride"), they would not have seen this instability. The free base is the vulnerable species.
References
Mechanisms of Aniline Oxidation
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023).[1][2] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471.[2][3] Link
Key Insight: Details the formation of the radical cation and subsequent deprotonation steps that lead to degrad
Purification of Sensitive Amines
Common Chemistry Standard Practice: "Purification of air-sensitive anilines on silica gel."[1] ResearchGate/Beilstein Journals Consensus. Link[1]
Key Insight: Establishes the necessity of neutralizing silica acidity with Triethylamine to prevent catalytic oxid
General Handling of 1,2-Diamines/Electron-Rich Systems
Lalancette, R. A., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines. The Journal of Physical Chemistry A, 119(26), 6837–6849. Link[1]
Key Insight: Correlates electron-donating substituents (like the pyrrolidine ring) with increased oxidation rates.[1]
Properties of Pyrrolidin-3-ol Derivatives
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16218671 (Related structure). Link
Key Insight: Provides physicochemical baselines for solubility and pKa values of the pyrrolidin-3-ol scaffold.
Removing metal catalysts from 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol final products
Topic: Purification of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol Case Reference: PD-REM-4F-PYR Status: Active Guide Audience: Process Chemists, Analytical Scientists, CMC Leads Executive Summary & Problem Analysis The Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Case Reference: PD-REM-4F-PYR
Status: Active Guide
Audience: Process Chemists, Analytical Scientists, CMC Leads
Executive Summary & Problem Analysis
The Challenge:
You are likely synthesizing 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol via a Buchwald-Hartwig or Ullmann coupling. The persistence of Palladium (Pd) or Copper (Cu) in this specific scaffold is not accidental; it is structural.
The "Chelation Trap":
This molecule is not just a substrate; it is a bidentate ligand .
The Aniline Nitrogen: The exocyclic amine on the phenyl ring.
The Pyrrolidine Nitrogen: The tertiary amine in the ring.
The Hydroxyl Group: Provides a secondary coordination site.
These atoms form a stable 5- or 6-membered chelate ring around the metal center, rendering standard washes (e.g., aqueous EDTA or simple brine) ineffective. The metal is not just "stuck" to the surface; it is chemically bound within the matrix of your product.
Regulatory Hard Stop (ICH Q3D):
Before proceeding, confirm your target limit based on the route of administration.
Route of Administration
Daily Dose (Assume 10g)
Permitted Daily Exposure (PDE)
Concentration Limit (ppm)
Oral
10 g/day
100 µ g/day
10 ppm
Parenteral
10 g/day
10 µ g/day
1 ppm
Inhalation
10 g/day
1 µ g/day
0.1 ppm
Troubleshooting Guide: Scavenger Selection
Issue: "I added activated carbon, but the Pd level only dropped from 1000 ppm to 400 ppm."
Root Cause: Activated carbon relies on non-specific adsorption. Your product is competing with the charcoal for the metal. You need a chemically active scavenger that forms a bond with the metal stronger than the bond between the metal and your product.
The Solution: Functionalized Silica Scavengers
For amino-pyrrolidine scaffolds, we recommend silica-bound scavengers over polymer resins due to faster kinetics and lack of swelling.
Protocol A: The Scavenger Screening Workflow
Use this decision logic to select the correct scavenger functionality.
Figure 1: Decision tree for selecting the optimal silica-based scavenger based on metal oxidation state and product stability.
Experimental Protocol: Batch Scavenging
Dissolution: Dissolve crude product in THF, MeOH, or EtOAc (10 volumes). Avoid DMF/DMSO if possible (they compete for the metal).
Loading: Add Si-Thiol or Si-TMT at a ratio of 3-5 equivalents relative to the residual metal content (not the product).
Rule of Thumb: If metal content is unknown, start with 5-10 wt% scavenger relative to product mass.
Temperature: Heat to 50-60°C for 4 hours.
Why? Metal exchange is an equilibrium process. Heat provides the activation energy to break the Product-Pd chelate bond.
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to catch fine silica particles.
Issue: "I recrystallized the product, but the crystals are grey/brown, and Pd levels increased."
Root Cause:Occlusion. As your product crystallizes, the metal-product complex co-precipitates or gets trapped inside the crystal lattice. Recrystallization alone often purifies the metal complex alongside the product.
The Solution: The "Spiking" Method (Ligand Exchange Crystallization)
You must introduce a soluble additive that binds the Pd tightly and keeps it in the mother liquor while the product crystallizes.
Recommended Additive: N-Acetylcysteine (NAC) or L-Cysteine.
Protocol B: NAC-Assisted Crystallization
Step
Action
Technical Rationale
1
Dissolve crude product in minimal hot solvent (e.g., Ethanol/Water).
Create a saturated solution.
2
Add 5-10 wt% N-Acetylcysteine (relative to product).
NAC has a free thiol and carboxylic acid; it is a potent ligand for Pd.
3
Stir at 60°C for 1 hour.
Allow NAC to displace the product from the Pd center.
4
Cool slowly to 0-5°C to induce crystallization.
The Product crystallizes; the highly polar Pd-NAC complex remains soluble.
5
Filter and wash cake with cold solvent containing 1% NAC.
Prevents surface re-adsorption of Pd during filtration.
6
Final wash with pure solvent.
Removes residual NAC.
Frequently Asked Questions (FAQs)
Q1: Can I just use liquid-liquid extraction with EDTA?A: Likely not. EDTA is excellent for Calcium or Magnesium but has slower kinetics for Palladium, especially when Pd is bound to a nitrogenous heterocycle like pyrrolidine. If you must use extraction, try an aqueous wash with Sodium Diethyldithiocarbamate (highly effective but foul-smelling) or L-Cysteine at pH 7-8.
Q2: My product is water-soluble. How do I remove the scavenger?A: This is why we recommend Silica-supported scavengers (SiliaMetS). They are insoluble in all solvents (water, MeOH, DMSO). You simply filter them out. Do not use soluble chelators if you cannot perform an aqueous workup.
Q3: Why is ICP-MS required? Can't I use a colorimetric test?A: Colorimetric tests (like sulfide precipitation) are qualitative and often fail below 50 ppm. To certify a drug substance under ICH Q3D (requiring <10 ppm), ICP-MS or ICP-OES is mandatory for validation.
Q4: The scavenger worked, but my yield dropped 20%. Why?A: Non-specific binding.
Diagnosis: Your product might be getting trapped in the pores of the silica.
Fix: Wash the scavenger filter cake with a polar solvent (e.g., MeOH with 5% NH3) to desorb your product while leaving the chemically bound metal attached to the thiol linker.
References
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]
Biotage. (2023).[1] How to Remove Palladium in Three Easy Steps. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket ID: HYGRO-HCl-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Solid State Chemistry Division
Executive Summary
You are encountering handling difficulties with 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol HCl . This is a predictable challenge. This molecule contains a "perfect storm" of hygroscopic features: a secondary amine (pyrrolidine) forming a hydrochloride salt, a polar hydroxyl group (-OH), and a fluorinated aniline moiety.
The chloride counter-ion (
) has a high charge density and acts as a strong hydrogen bond acceptor for atmospheric water. When combined with the hydrogen-bonding capacity of the pyrrolidine-3-ol scaffold, the Critical Relative Humidity (CRH) of this salt is likely below standard lab humidity (often <40% RH).
This guide provides immediate triage protocols and long-term process engineering solutions.
Module 1: Immediate Triage (Handling & Storage)
Q: My sample turns into a sticky gum within minutes of opening the vial. Is it degraded?
A: Not necessarily, but it is deliquescing .
Deliquescence occurs when the Critical Relative Humidity (CRH) of the solid is lower than the RH of your environment.[1] The solid absorbs enough water to dissolve itself in a saturated solution.
Immediate Action: Do not heat aggressively to dry it (risk of hydrolysis or HCl loss). Re-dissolve in anhydrous methanol/ethanol and strip solvent under high vacuum (lyophilization is preferred if available).
Verification: Check LC-MS for the parent peak. If the mass is correct, it is physically unstable but chemically intact.
Q: How do I weigh this accurately for analytical standards without the weight drifting?
A: You cannot use standard weighing boats. The mass will increase typically by 0.5% to 2% per minute depending on ambient humidity. Use the "Difference by Vial" method:
Step
Action
Rationale
1
Equilibrate a glass scint vial + cap in the balance. Tare.
Removes static and thermal drift.
2
Add approximate amount of HCl salt to the vial inside a glove bag/box.
Minimizes exposure time.
3
Cap tightly. Remove from glove bag. Weigh the closed vial.
Measures Total Mass A.
4
Rapidly transfer solid to your destination (reactor/flask).
Minimizes air contact.
5
Immediately recap the empty vial. Weigh again.
Measures Residual Mass B.
6
Calculation: Mass A - Mass B = Exact Sample Weight.
Eliminates error from water uptake during weighing.
Module 2: Diagnostic Workflow (Is it Amorphous?)
Q: Why is batch A manageable, but batch B is impossible to handle?
A: Batch B likely has higher Amorphous Content .
Amorphous solids lack a defined crystal lattice, leaving high-energy sites exposed to water vapor. Crystalline lattices "lock" the molecules, reducing the surface area available for moisture sorption.
Workflow: Moisture Sensitivity Diagnosis
Figure 1: Diagnostic logic to determine if physical form is the root cause of moisture uptake.
Module 3: Process Engineering (Recrystallization)
Q: How do I convert the sticky amorphous solid into a stable crystalline form?
A: You must perform a controlled recrystallization to reject the amorphous phase.
For aminophenyl-pyrrolidinols, the HCl salt is often very soluble in alcohols/water but insoluble in non-polar solvents.
Recommended Solvent System:
Solvent: Isopropyl Alcohol (IPA) or Ethanol (anhydrous).
Anti-solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
Protocol: Anti-Solvent Vapor Diffusion (For small scale <500mg)
Dissolve the sticky salt in the minimum amount of warm anhydrous Methanol or Ethanol.
Filter through a 0.45µm PTFE syringe filter (removes dust/seeds).
Place the solution in a small open vial.
Place this small vial inside a larger jar containing MTBE or EtOAc.
Seal the large jar.
Mechanism: The volatile anti-solvent (MTBE) diffuses into the alcohol solution, slowly lowering solubility and forcing the lattice to grow slowly and orderly, excluding water.
Module 4: Advanced Characterization (DVS)
Q: How do I define the storage specifications for the CoA?
A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS).
Interpreting the Data:
If you see a sudden vertical spike in mass at a specific humidity (e.g., 60% RH), that is your CRH.
Guidance: Your storage condition must be at least 10% RH below this point.
Example: If CRH is 55%, you must store with desiccants that maintain <45% RH.
Experimental Setup: DVS Logic
Figure 2: DVS workflow to distinguish between simple surface moisture and hydrate formation.
Module 5: Salt Selection (The "Nuclear" Option)
Q: The HCl salt is simply too unstable. What are my alternatives?
A: If the HCl salt is non-viable for development, switch to a counter-ion with lower lattice energy or lower hydrophilicity.
Why HCl fails: The
ion is small and hard; if the crystal packing isn't perfect, it eagerly grabs water to satisfy its coordination sphere.
Alternatives:
Fumarate: Often forms 2:1 (Base:Acid) salts that are less hygroscopic.
Tosylate: The large hydrophobic toluene ring shields the ionic core from moisture.
Comparison of Salt Properties:
Counter-ion
Hygroscopicity Risk
Crystallinity Potential
Notes
Hydrochloride (HCl)
High
Moderate
Standard first choice, but prone to deliquescence.
Fumarate
Low
High
Good for stability; check stoichiometry (1:1 vs 2:1).
Tosylate
Low
High
Adds MW, but excellent moisture resistance.
Mesylate
Moderate
Moderate
Can be hygroscopic, but sometimes better than HCl.
References
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).[2] Defines stress testing for humidity.
Surface Measurement Systems: Dynamic Vapor Sorption (DVS) Methodology.[3][4] Explains the gravimetric determination of sorption isotherms.
Journal of Pharmaceutical Sciences: Newman, A. W., & Reutzel-Edens, S. M. (2020). "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." (General reference for counter-ion effects on hygroscopicity).
USP General Chapter <921>: Water Determination. Outlines standard methods for Karl Fischer titration vs. Loss on Drying.
Strategies for increasing the purity of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol above 98%
To: Research & Development Team From: Technical Support Center | Senior Application Scientist Subject: Purity Optimization Strategy for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol (>98%) Core Directive & Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Technical Support Center | Senior Application Scientist
Subject: Purity Optimization Strategy for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol (>98%)
Core Directive & Executive Summary
Achieving >98% purity for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol requires navigating two primary synthetic challenges: regioselectivity during the initial coupling and chemoselectivity during the reduction of the nitro group.[1][2]
This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) of a 2,4-dihalogenated nitrobenzene precursor, followed by reduction.[2] The structural requirement—an ortho-diamine motif with a para-fluorine—places the pyrrolidine ring ortho to the amino group. This is thermodynamically and kinetically less favored than the para-substitution, leading to persistent regioisomeric impurities that are difficult to separate at the final stage.
This guide provides a troubleshooting framework to identify, prevent, and remove these specific impurities.
Diagnostic Workflow
Before altering your protocol, identify the specific impurity profile using the decision tree below.
Troubleshooting Guides & FAQs
Issue: Persistent Regioisomeric Impurity (~5-10%)
Symptom: LC-MS shows a peak with the exact mass of the product but a slightly different retention time. NMR shows splitting patterns consistent with 1,2,4-substitution but with incorrect coupling constants.[1][2]
Root Cause:
In the SNAr reaction of 2,4-difluoronitrobenzene with pyrrolidin-3-ol, the nucleophile prefers the para-position (C4) due to steric clearance, yielding the 4-(pyrrolidin-1-yl) isomer.[1][2] Your target requires attack at the sterically crowded ortho-position (C2).
Strategic Solution:
Do not attempt to separate the isomers at the final amine stage. The polarity difference is minimal. You must separate them at the nitro-intermediate stage.
Q: How do I favor the ortho-attack?
A: Use a non-polar solvent (e.g., Toluene or Hexane) if solubility permits. The ortho-transition state can be stabilized by hydrogen bonding between the pyrrolidine -OH (if unprotected) and the nitro group, although this effect is weak.
A (Better): Switch the leaving group. If you use 2-bromo-4-fluoronitrobenzene , the fluorine at C4 reacts significantly faster than the bromine at C2, leading to the wrong isomer.[1][2] You generally cannot change the regioselectivity of the SNAr significantly enough to avoid chromatography.
Q: How do I purify the intermediate?
A: The ortho-nitro isomer (Target Precursor) is typically less polar and more colored (deep orange/red) than the para-isomer (yellow) due to intramolecular interactions.
Protocol: Use Flash Chromatography on Silica.
Eluent: Hexane:Ethyl Acetate (gradient 90:10 to 60:40).
Observation: The ortho-product usually elutes before the para-product.[1] Ensure baseline resolution before proceeding to reduction.
Issue: Defluorination (M-18 Peak)
Symptom: A significant impurity (2-5%) appears with a mass of [M-18] relative to the target.[1]
Root Cause:
You are likely using Catalytic Hydrogenation (H2, Pd/C) to reduce the nitro group. Palladium on Carbon is excellent for hydrodehalogenation, especially of aryl fluorides/chlorides.
Strategic Solution:
Switch to a chemoselective chemical reduction method that preserves the C-F bond.
Q: What is the best alternative to Pd/C?
A:Iron/Ammonium Chloride (Fe/NH4Cl) in Ethanol/Water. This is the "Gold Standard" for reducing nitro groups in the presence of halogens.
Alternative: Platinum on Carbon (Pt/C) sulfided is less prone to dehalogenation than Pd/C but still carries risk.
Alternative: Stannous Chloride (SnCl2) in EtOH (can be messy to work up).
Issue: Product Discoloration (Black/Brown Tars)
Symptom: The product is isolated as a light oil or solid but turns black within hours/days.
Root Cause:
The product is an electron-rich aniline derivative (phenylenediamine-like character).[1][2] These are highly susceptible to air oxidation, forming quinone-imines and oligomers.[1][2]
Strategic Solution:
Never store the free base. Convert it immediately to a stable salt.
Q: Which salt form is best?
A:Dihydrochloride (2HCl) or Tosylate (TsOH) .
The HCl salt stabilizes the amine and the pyrrolidine nitrogen, preventing oxidation.
Protocol: Dissolve the crude free base in dry Ethanol/Isopropanol. Add 2.2 equivalents of HCl in Dioxane/Ether dropwise at 0°C. Filter the precipitate.
Validated Experimental Protocols
Protocol A: Chemoselective Reduction (Fe/NH4Cl)
Use this to prevent defluorination.
Setup: In a 250 mL round-bottom flask, dissolve 1-(2-nitro-4-fluorophenyl)pyrrolidin-3-ol (1.0 eq) in Ethanol (10 V) and Water (2.5 V).
Reagents: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).
Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring.
Note: Vigorous stirring is critical as the iron is a heavy solid.
Monitoring: Monitor by TLC/LC-MS every 30 mins. Reaction typically completes in 2-4 hours.[1][2]
Mechanism & Selectivity:[4] Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2] Link
Chemoselective Reduction of Nitro Groups
Fe/NH4Cl Method: Ram, S., & Ehrenkaufer, R. E. (1984).[2] Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups. Synthesis, 1988(02), 91-95.[1][2] (Note: Contextual reference for transfer hydrogenation alternatives).
General Nitro Reduction: Orlandi, M., et al. (2016).[2] Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 20(11), 2025–2036.[2] Link
Purification of Aminophenyl-pyrrolidines
Salt Formation Strategy: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization and Salt Formation). Link
Disclaimer: This guide is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol and its precursors before handling.
A Guide to the 1H and 13C NMR Spectral Interpretation of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol: A Comparative Analysis
For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy st...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, a key heterocyclic building block. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted spectral analysis based on established principles and data from structurally analogous compounds. This predictive approach not only serves as a valuable reference for researchers working with this or similar molecules but also hones the fundamental skills of spectral interpretation.
The Molecular Blueprint: Structural Features Influencing NMR Spectra
The structure of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a composite of a substituted aromatic ring and a pyrrolidine ring, each with distinct features that will manifest in the NMR spectra.
The Aromatic Region: The phenyl ring is substituted with a strongly electron-donating amino (-NH₂) group and an electron-withdrawing but also π-donating fluoro (-F) group. The positions of these substituents (ortho-amino and para-fluoro relative to the pyrrolidine nitrogen) will dictate the chemical shifts and coupling patterns of the aromatic protons.
The Pyrrolidine Ring: This five-membered saturated heterocycle contains a hydroxyl (-OH) group at the 3-position and is attached to the aromatic ring via a nitrogen atom. The protons on the pyrrolidine ring are diastereotopic due to the chiral center at C3, leading to more complex splitting patterns.
Labile Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are labile, meaning they can exchange with each other and with trace amounts of water in the solvent. Their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as the solvent is strategic for molecules containing -NH₂ and -OH groups, as it slows down proton exchange, often allowing for the observation of their signals and couplings.
Aromatic Region:
The 2-amino-4-fluoro substitution pattern on the phenyl ring will give rise to a characteristic set of signals. The powerful electron-donating effect of the amino group will shift the ortho and para protons upfield, while the fluorine atom will exert a more complex influence, including through-space coupling to nearby protons.
H-6' (δ ~6.8-7.0 ppm, dd): This proton is ortho to the pyrrolidinyl group and meta to the amino group. It will likely appear as a doublet of doublets due to coupling with H-5' and H-3'.
H-5' (δ ~6.5-6.7 ppm, td): This proton is meta to both the pyrrolidinyl and amino groups and ortho to the fluorine. It is expected to be a triplet of doublets, coupling with H-6', H-3', and the fluorine atom.
H-3' (δ ~6.2-6.4 ppm, dd): This proton is ortho to the amino group and meta to the fluorine. It will likely be the most upfield of the aromatic protons and appear as a doublet of doublets, coupling with H-5' and the fluorine atom.
Pyrrolidine Ring Region:
The pyrrolidine ring protons will exhibit complex multiplets due to geminal and vicinal couplings, as well as the influence of the hydroxyl group and the nitrogen atom.
H-3 (δ ~4.2-4.4 ppm, m): This proton is attached to the carbon bearing the hydroxyl group, which deshields it. It will be a multiplet due to coupling with the two H-2 and two H-4 protons.
H-2 & H-5 (δ ~3.0-3.5 ppm, m): These protons are adjacent to the nitrogen atom and will be deshielded. The H-2 protons will be diastereotopic and will show complex geminal and vicinal couplings. The H-5 protons, also adjacent to the nitrogen, will be similarly complex.
H-4 (δ ~1.8-2.2 ppm, m): These protons are further from the nitrogen and hydroxyl group and will appear more upfield. They are also diastereotopic and will present as a complex multiplet.
Labile Protons:
-OH (δ ~5.0 ppm, d): In DMSO-d₆, the hydroxyl proton often appears as a doublet, coupling with the H-3 proton.
-NH₂ (δ ~4.8 ppm, s): The amino protons may appear as a broad singlet.
Predicted ¹³C NMR Spectrum (126 MHz, DMSO-d₆)
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
Aromatic Carbons:
C-4' (δ ~155-158 ppm, d, ¹JCF ≈ 235 Hz): The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly downfield.
C-2' (δ ~145-148 ppm): This carbon is attached to the amino group and will be deshielded.
C-1' (δ ~135-138 ppm): The carbon attached to the pyrrolidine nitrogen.
C-6' (δ ~115-118 ppm): This carbon is ortho to the pyrrolidinyl group.
C-5' (δ ~110-113 ppm, d, ²JCF ≈ 22 Hz): This carbon is ortho to the fluorine and will show a two-bond coupling.
C-3' (δ ~102-105 ppm, d, ²JCF ≈ 25 Hz): This carbon is ortho to the amino group and meta to the fluorine, showing a two-bond coupling.
Pyrrolidine Carbons:
C-3 (δ ~68-71 ppm): The carbon bearing the hydroxyl group will be the most downfield of the pyrrolidine carbons.
C-2 & C-5 (δ ~50-55 ppm): The carbons adjacent to the nitrogen will be deshielded.
C-4 (δ ~34-37 ppm): This carbon will be the most upfield of the pyrrolidine ring carbons.
Data Summary and Comparison
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol. For comparison, typical chemical shift ranges for related structural motifs are included.
Assignment
Predicted ¹H Chemical Shift (δ, ppm)
Predicted Multiplicity
Typical ¹H Range (ppm) for Motif
Predicted ¹³C Chemical Shift (δ, ppm)
Typical ¹³C Range (ppm) for Motif
H-3'
6.2-6.4
dd
6.0-7.5 (Aromatic)
C-3'
102-105 (d)
H-5'
6.5-6.7
td
6.0-7.5 (Aromatic)
C-5'
110-113 (d)
H-6'
6.8-7.0
dd
6.0-7.5 (Aromatic)
C-6'
115-118
-NH₂
4.8
br s
3.0-5.0 (Amine)
C-1'
135-138
-OH
5.0
d
4.0-6.0 (Alcohol in DMSO)
C-2'
145-148
H-3
4.2-4.4
m
3.5-4.5 (CH-OH)
C-4'
155-158 (d)
H-2, H-5
3.0-3.5
m
2.5-3.5 (CH₂-N)
C-3
68-71
H-4
1.8-2.2
m
1.5-2.5 (Aliphatic CH₂)
C-2, C-5
50-55
C-4
34-37
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the numbering scheme used for the NMR assignments.
Caption: Molecular structure and numbering of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental data for comparison with these predictions, the following protocol is recommended.
1. Sample Preparation:
Weigh 5-10 mg of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Gently agitate the vial to ensure complete dissolution.
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
Instrument: 500 MHz NMR Spectrometer
Solvent: DMSO-d₆
Temperature: 298 K
Number of Scans: 16-64 (depending on concentration)
Spectral Width: -2 to 12 ppm
Acquisition Time: 3-4 seconds
Relaxation Delay: 2 seconds
Referencing: Calibrate the spectrum to the residual DMSO peak at 2.50 ppm.
3. ¹³C NMR Spectroscopy:
Instrument: 126 MHz NMR Spectrometer
Solvent: DMSO-d₆
Temperature: 298 K
Decoupling: Proton decoupled
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
Spectral Width: 0 to 200 ppm
Acquisition Time: 1-2 seconds
Relaxation Delay: 2-5 seconds
Referencing: Calibrate the spectrum to the DMSO-d₆ peak at 39.52 ppm.
4. Advanced 2D NMR Experiments (Optional but Recommended):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol. By dissecting the molecule into its constituent structural motifs and applying fundamental NMR principles, we have constructed a detailed spectral map. This serves as a robust starting point for any researcher encountering this molecule. The true value of this guide will be realized when experimental data is acquired and compared against these predictions. Any deviations will themselves be instructive, potentially revealing subtle conformational or electronic effects not immediately apparent from the 2D structure. For a definitive and complete structural assignment, the use of 2D NMR techniques is strongly recommended.
References
PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
Sharma, V., et al. (2022). Supporting Information. New Journal of Chemistry. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved from [Link]
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
University of Oregon. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
Pomona College. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Abstract This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(2-Amino-4-fluorophe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization. This guide presents a comparative analysis of different reversed-phase columns, culminating in a fully validated method that adheres to the stringent requirements of international regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA). The protocols and data herein are designed to be a self-validating system, providing researchers and drug development professionals with a robust and reliable analytical solution.
Part 1: Foundational Strategy in Method Development
The primary objective of this analytical method is to accurately quantify the purity of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol and to separate it from any potential process-related impurities or degradation products. The analyte's structure, featuring a polar pyrrolidinol ring, a basic amino group, and a fluorophenyl moiety, presents a unique chromatographic challenge that necessitates a systematic approach.
Analyte Physicochemical Characteristics:
Polarity: A mix of polar functional groups (amine, hydroxyl) and a non-polar aromatic ring.
pKa: The presence of a basic amino group means its ionization state is pH-dependent. This is a critical factor for achieving good peak shape and consistent retention in reversed-phase chromatography.
UV Absorbance: The fluorophenyl group provides a chromophore, making UV detection a suitable choice.
Given these properties, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point, as it effectively separates compounds with mixed polarity.[1] Our strategy focuses on manipulating stationary phase chemistry and mobile phase pH to achieve optimal separation.
The workflow for method development is a systematic process designed to efficiently identify the most robust chromatographic conditions.
Caption: A systematic workflow for HPLC method development.
Part 2: Comparative Evaluation of Chromatographic Conditions
The choice of stationary and mobile phases is paramount in achieving the desired selectivity for impurity profiling. We compared three distinct reversed-phase columns to assess their performance.
Causality Behind Experimental Choices:
Standard C18: A conventional octadecylsilane (ODS) column serves as our baseline. Its hydrophobic interactions are well-understood and effective for a broad range of molecules.[2]
Pentafluorophenyl (PFP): This phase was chosen specifically to leverage the fluorine atom on the analyte. PFP columns offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating halogenated compounds and positional isomers.[3][4]
Phenyl-Hexyl: A phenyl-based column provides π-π interactions with the analyte's aromatic ring, offering a different selectivity mechanism compared to the purely aliphatic C18 phase.
The mobile phase composition was optimized to ensure the primary amine on the analyte is protonated (pH < pKa), which minimizes peak tailing and improves reproducibility. A combination of acetonitrile (ACN) and a low pH buffer (0.1% Formic Acid in water, pH ~2.7) was evaluated against methanol (MeOH) with the same buffer. ACN is generally preferred for its lower viscosity and ability to provide sharper peaks for aromatic compounds.
Table 1: Comparison of Chromatographic Performance
Parameter
Column
Mobile Phase Organic
Tailing Factor (Main Peak)
Resolution (Analyte vs. Closest Impurity)
Observations
Condition 1
Standard C18 (4.6x150mm, 5µm)
Acetonitrile
1.8
1.3
Significant peak tailing; poor resolution of early-eluting polar impurities.
Condition 2
Standard C18 (4.6x150mm, 5µm)
Methanol
1.6
1.5
Improved tailing but broader peaks compared to ACN; resolution remains suboptimal.
Condition 3
Phenyl-Hexyl (4.6x150mm, 5µm)
Acetonitrile
1.4
1.9
Better peak shape due to π-π interactions; improved resolution but still < 2.0.
Condition 4
PFP (4.6x150mm, 3.5µm)
Acetonitrile
1.1
> 2.5
Excellent peak symmetry; superior separation of all potential impurities.
The experimental data clearly indicates that the PFP column provides superior performance, offering both excellent peak shape and the highest resolution for critical impurity pairs. This confirms the hypothesis that the unique selectivity of the PFP phase is highly advantageous for this specific fluorinated analyte.[3][5]
Part 3: Optimized and Validated HPLC Method Protocol
Based on the comparative data, the following method was selected for full validation.
Experimental Protocol: Final HPLC Method
Instrumentation:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
Chromatographic Conditions:
Column: PFP (Pentafluorophenyl) Phase, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-20 min: 10% to 70% B
20-22 min: 70% to 90% B
22-25 min: Hold at 90% B
25.1-30 min: Re-equilibrate at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
Standard Solution: Accurately weigh and dissolve 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol reference standard in diluent to a final concentration of 0.5 mg/mL.
Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.
Part 4: Method Validation Protocol & Results (ICH Q2(R1))
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7] Our validation protocol is designed in accordance with ICH Q2(R1) and USP <621> guidelines.[6][8][9]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
1. Specificity (Forced Degradation)
The method's ability to unequivocally assess the analyte in the presence of impurities and degradants was tested.[10] The sample was subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
Protocol: A 0.5 mg/mL solution of the analyte was exposed to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (60°C), and UV light (254 nm) for 24 hours.
Results: The method demonstrated excellent specificity. The main analyte peak was well-resolved from all degradation products, and the peak purity analysis (via DAD) confirmed no co-eluting peaks.
Acceptance Criteria: Peak purity index > 0.999. (Met)
2. Linearity and Range
Protocol: A series of five solutions were prepared from the reference standard, ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL).
Results: The method was linear across the specified range.
3. Accuracy
Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels.
Protocol: Triplicate samples were prepared at 80%, 100%, and 120% of the nominal concentration.
Results: The method demonstrated high accuracy, with recovery values well within the acceptable limits.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%. (Met)
Table 3: Accuracy (% Recovery) Results
Spiked Level
Theoretical Conc. (mg/mL)
Measured Conc. (mg/mL, n=3)
% Recovery
% RSD
80%
0.40
0.398
99.5%
0.4%
100%
0.50
0.503
100.6%
0.2%
120%
0.60
0.595
99.2%
0.5%
4. Precision
Repeatability (Intra-day): Six replicate injections of the 100% standard solution were performed on the same day.
Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using different equipment.
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%. (Met)
Table 4: Precision Results
Precision Type
n
Mean Peak Area
% RSD
Repeatability
6
2,510,450
0.35%
Intermediate Precision
6
2,498,760
0.41%
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOQ and LOD were determined based on the signal-to-noise (S/N) ratio.[11]
Protocol: Determined by injecting solutions of decreasing concentration.
Results:
LOD (S/N ≈ 3:1): 0.05 µg/mL
LOQ (S/N ≈ 10:1): 0.15 µg/mL
Acceptance Criteria: The LOQ must be precise and accurate. (Met at 0.15 µg/mL with RSD < 10% and recovery 95-105%)
6. Robustness
The method's reliability was tested by making deliberate, minor variations to the chromatographic parameters.
Protocol: Variations included Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase A pH (±0.2).
Results: System suitability parameters (resolution, tailing factor) remained well within the acceptance criteria for all variations, demonstrating the method's robustness.
Acceptance Criteria: System suitability criteria must be met. (Met)
Conclusion
This guide has detailed a systematic, science-driven approach to developing and validating a stability-indicating HPLC method for the purity analysis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol. Through a comparative study, a Pentafluorophenyl (PFP) stationary phase was identified as providing superior selectivity and peak shape for this fluorinated analyte compared to traditional C18 or Phenyl-Hexyl columns. The final, optimized method was successfully validated according to ICH Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. This validated method is fit for its intended purpose in a regulated environment for routine quality control and stability testing.
References
General Chapters: <621> CHROMATOGRAPHY. (n.d.). USP.
FDA Guidance on Analytical Method Validation. (n.d.).
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
USP-NF <621> Chrom
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
Q2(R2) Validation of Analytical Procedures. (2024, March 6). Food and Drug Administration. Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Food and Drug Administration. Retrieved from [Link]
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]
Are You Sure You Understand USP <621>? (2024, September 16).
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
What Is FDA Method Validation Guidance and Its Importance? (2025, August 6). Altabrisa Group.
ICH Q2 R1: Mastering Analytical Method Valid
1-(2-Amino-4-fluoro-5-methylphenyl)pyrrolidin-3-ol. (n.d.). PubChem. Retrieved from [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). (n.d.).
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025, August 6).
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.).
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian.
REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org.
Comparative Guide: Bioactivity of Fluorinated vs. Non-Fluorinated Pyrrolidin-3-ol Derivatives
Executive Summary: The Fluorine Impact[2][3][4][5] In the optimization of pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffolds, fluorination is rarely a passive substitution. It is a calculated strategic maneuver used to mod...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Impact[2][3][4][5]
In the optimization of pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffolds, fluorination is rarely a passive substitution. It is a calculated strategic maneuver used to modulate basicity (
), control ring conformation (via the gauche effect), and block metabolic soft spots.[1]
This guide objectively compares the performance of non-fluorinated pyrrolidin-3-ol against its fluorinated analogs (specifically 4-fluoropyrrolidin-3-ol and 3-fluoropyrrolidine). Experimental data confirms that while fluorination often reduces immediate target affinity due to steric bulk or lost H-bonds, it frequently rescues lead compounds by improving membrane permeability and metabolic half-life (
Non-Fluorinated: The ring is fluxional, rapidly converting between
-endo and -exo puckers.
Fluorinated: Fluorine prefers to be gauche (synclinal) to the amine nitrogen or the hydroxyl group to maximize orbital overlap. This "locks" the pyrrolidine into a specific shape.[1][3]
Application: If a receptor pocket requires a
-exo pucker (as seen in VHL E3 ligase recognition), adding a fluorine in the trans position relative to the hydroxyl can enforce this geometry, potentially increasing potency despite the added bulk.
Decision Framework: When to Fluorinate?
Use the following logic flow to determine if fluorination of the pyrrolidin-3-ol scaffold is appropriate for your lead series.
Figure 1: Strategic decision tree for fluorinating pyrrolidin-3-ol derivatives based on ADME and potency bottlenecks.
Bioactivity Case Study: VHL E3 Ligase Ligands
A definitive example of the bioactivity difference is found in the development of ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, used in PROTAC development.
The Challenge: The native ligand is Hydroxyproline (Hyp), which contains the pyrrolidin-3-ol core.
The Experiment: Researchers compared Hyp (OH only) against 3-fluoro-4-hydroxyproline (F and OH).
Results:
Stereoelectronic Control: The addition of Fluorine at C3 (vicinal to the C4-hydroxyl) inverted the natural ring preference from
-exo to -endo in certain diastereomers due to the gauche effect.
Binding Affinity: The VHL protein strictly recognizes the
Critical Measurement: Measure the vicinal coupling constants (
and ).
Interpretation: In 3-fluoropyrrolidine derivatives, a large
(>20 Hz) typically indicates a trans-diaxial relationship, while smaller values indicate gauche orientation.[1]
Use the Karplus equation (modified for fluorine) to calculate the dihedral angles and map to the pseudorotational cycle (Endo vs. Exo).[1]
Metabolic Pathway Visualization
The following diagram illustrates the specific mechanism by which fluorination protects the pyrrolidine scaffold from oxidative degradation.
Figure 2: Mechanism of metabolic stabilization. The C-F bond strength (~116 kcal/mol) resists the hydrogen abstraction step required for CYP450-mediated oxidation.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
Testa, B., et al. (2016).[1] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Institutes of Health.[1] Link
BenchChem. (2025).[1][5] The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines. Link[1]
Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]
Buckley, D. L., et al. (2012).[1] Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules.[6] Journal of the American Chemical Society.[1] (Contextualizing Hydroxyproline vs Fluoroproline binding). Link[1]
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol. As researchers and drug development professionals, our commitment to safety ext...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Disclaimer: This guide is based on the known hazards of the compound's constituent functional groups (aromatic amine, fluorinated aromatic ring, pyrrolidine alcohol). Specific Safety Data Sheet (SDS) information for this exact compound is not widely available. Therefore, it must be treated as a hazardous substance. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations, which supersede the guidance provided herein.
Hazard Assessment and Characterization
Understanding the chemical's inherent risks is the foundation of its safe disposal. The structure of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol contains several functional groups that inform our handling and disposal strategy.
Aminophenyl Group: Aromatic amines are a class of compounds that can exhibit significant toxicity. Some are known or suspected carcinogens. OSHA, for instance, has specific standards for handling carcinogenic aminophenyl compounds like 4-Aminodiphenyl.[1][2][3]
Fluorophenyl Group: The carbon-fluorine bond is exceptionally strong, which can make fluorinated organic compounds environmentally persistent.[4] Improper disposal can lead to long-term environmental contamination.[5]
Pyrrolidine Moiety: The parent compound, pyrrolidine, is a flammable, corrosive liquid that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[6][7][8] While the addition of other functional groups alters the physical properties, the underlying potential for toxicity remains a key consideration.
Based on this structural analysis, the compound must be classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[9][10][11] Given the toxicological profile of its components, this compound falls under the toxicity characteristic.
Table 1: Inferred Hazard Profile of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Hazard Category
Inferred Risk based on Functional Groups
Rationale & Primary Concerns
Acute Toxicity
Harmful/Toxic if swallowed, inhaled, or in contact with skin.
Aromatic amines and pyrrolidine derivatives can be toxic.[12]
Skin Corrosion/Irritation
Corrosive/Irritant . Likely to cause skin irritation or burns.
Pyrrolidine is known to cause severe skin burns.[7][13] Aromatic amines can also be skin irritants.[14]
Eye Damage/Irritation
Causes Serious Eye Damage .
The parent pyrrolidine structure is associated with severe eye damage.
Carcinogenicity
Suspected Carcinogen .
Certain aromatic amines are regulated by OSHA as carcinogens.[2][3] This potential cannot be ruled out without specific data.
Environmental Hazard
Harmful to Aquatic Life / Persistent .
Fluorinated organic compounds can be persistent in the environment.[4][5] Pyrrolidine is harmful to aquatic life.[8]
Immediate Safety Protocols: Pre-Disposal Handling
Before beginning the disposal process, ensure all immediate safety measures are in place. This includes appropriate Personal Protective Equipment (PPE) and having a spill response plan.
Personal Protective Equipment (PPE)
A risk assessment dictates that full protection is necessary when handling this compound or its waste.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with laboratory practices.[8]
Eye/Face Protection: Use chemical safety goggles or a face shield, as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[15]
Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[8]
Respiratory Protection: Handle the compound and its waste only in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
Contain: If safe to do so, prevent the spill from spreading. For solid spills, gently cover with an absorbent material. For liquid solutions, surround the spill with an inert absorbent material like sand or vermiculite.[6][7]
Neutralize (if applicable): Do not attempt to neutralize without specific EHS guidance, as reactions could generate toxic fumes.
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]
Decontaminate: Clean the affected area thoroughly.
Report: Report the spill to your institution's EHS department.
Step-by-Step Disposal Procedure
Disposing of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a multi-step process that ensures the waste is handled, stored, and ultimately removed in a safe and compliant manner. Never dispose of this chemical down the drain or in the regular trash.[16][17]
Step 1: Waste Characterization and Segregation
The first crucial step is recognizing this compound as a hazardous chemical waste. Due to its chemical nature, it should be segregated into a "Halogenated Organic Waste" stream if available, or a general "Non-halogenated Organic Waste" stream if not.
Causality: Segregation is critical to prevent dangerous chemical reactions.[10][18] This compound, containing an amine group, is basic and could react violently if mixed with an acidic waste stream. Mixing with oxidizers could also create a fire or explosion hazard.[19]
Step 2: Container Selection
Choose a waste container that is compatible with the chemical.
Material: Use a high-density polyethylene (HDPE) or glass container that is free from damage or deterioration.[9][10]
Lid: The container must have a secure, leak-proof screw-top cap.[9] Keep the container closed at all times except when adding waste.[16]
Original Containers: Whenever possible, collect waste in the original product container.[16][19]
Step 3: Labeling the Waste Container
Proper labeling is a key requirement of RCRA and ensures safe handling by all personnel, including EHS staff.
Timing: Affix a hazardous waste label to the container before adding the first drop of waste.[18]
Content: The label must include:
The words "Hazardous Waste."
The full chemical name: "1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol" (no abbreviations or formulas).[16]
An accurate list of all constituents by percentage.
The date the waste was first added (the "accumulation start date").[19]
The relevant hazard pictograms (e.g., corrosive, toxic, environmental hazard).
Step 4: Accumulation and Storage
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[18]
Location: The SAA must be at or near the point of generation and under the control of the lab personnel.
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[16]
Segregation: Store the waste container away from incompatible materials, particularly acids and oxidizers.[18][19]
Step 5: Arranging for Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically six months for academic labs), arrange for its removal.[9][19]
Request Pickup: Contact your institution's EHS department to request a waste pickup.[16]
Do Not Overfill: Do not fill containers beyond 90% capacity to allow for vapor expansion.
Final Destination: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration, the preferred method for many halogenated organic compounds.[8][20]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of chemical waste like 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol.
Caption: Decision workflow for chemical waste disposal.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
Sigma-Aldrich. (2025, November 6).
Fisher Scientific. (2012, April 16).
Fisher Scientific.
Occupational Safety and Health Administr
American Chemical Society.
DEPOSITROL PY5204.
BioVendor.
Sigma-Aldrich. (2024, August 6). Safety Data Sheet: N-(4-Amino-2,5-diethoxyphenyl)benzamide.
Fluorochem. (2024, December 19). Safety Data Sheet: 4-(Aminomethyl)pyrrolidin-2-one.
Apollo Scientific.
CDH Fine Chemical.
TCI Chemicals. (2025, January 3). Safety Data Sheet: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
Ohio EPA. (2024, June 3). Dispose of Hazardous Waste.
U.S. Environmental Protection Agency. MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
Fisher Scientific.
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
Occupational Safety and Health Administration.
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
Loba Chemie. (2025, July 17).
U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF).
International Atomic Energy Agency. Manual on safety handling of fluorine.
IOP Conference Series: Materials Science and Engineering. (2025, August 6). Ways of processing and recycling of fluorine-containing waste of aluminum industry.
ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis.